Product packaging for Heptadecyl methacrylate(Cat. No.:CAS No. 6140-75-6)

Heptadecyl methacrylate

Cat. No.: B13835734
CAS No.: 6140-75-6
M. Wt: 324.5 g/mol
InChI Key: PAIQEFSJYGYULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Alkyl Methacrylate (B99206) Monomers in Polymer Research

The study of alkyl methacrylate monomers has been a cornerstone of polymer research for decades. Initially, research focused on short-chain alkyl methacrylates like methyl methacrylate (MMA) and butyl methacrylate (BMA). rsc.orgresearchgate.net These monomers are foundational to the production of a wide array of commercially important polymers, including the ubiquitous poly(methyl methacrylate) (PMMA), known for its optical clarity and weather resistance. nih.govmdpi.com The polymerization of these monomers, often through free-radical polymerization, has been extensively studied and optimized. nih.govtandfonline.com

As polymer science advanced, so did the exploration of alkyl methacrylates with progressively longer alkyl side chains. This evolution was driven by the desire to tailor polymer properties with greater precision. Researchers began to investigate the impact of increasing the alkyl chain length on polymer characteristics such as glass transition temperature (Tg), flexibility, and hydrophobicity. mdpi.comosti.gov It was observed that as the alkyl side chain length increases, the distance between polymer chains grows, leading to reduced intermolecular attraction and a decrease in the glass transition temperature. mdpi.com However, beyond a certain chain length (typically around 12 carbon atoms), the phenomenon of side-chain crystallization becomes significant, influencing the material's properties in new ways. mdpi.com This progression naturally led to the investigation of very long-chain alkyl methacrylates, including heptadecyl methacrylate.

Significance of Long-Chain Alkyl Methacrylates in Advanced Materials Engineering

Long-chain alkyl methacrylates, such as this compound, are critical in advanced materials engineering due to the unique properties they confer upon polymers. The extended alkyl side chains introduce a significant hydrophobic character, making these polymers suitable for applications requiring water repellency and oil absorption. solubilityofthings.com This has led to their use in formulating waterproof coatings and materials for oil spill remediation. solubilityofthings.comtandfonline.comtandfonline.com

In the realm of multicomponent polymer systems, such as blends and copolymers, long-chain poly(n-alkyl methacrylates) offer a mechanism for tuning thermodynamic interactions. acs.org Understanding these interactions is crucial for designing structured materials with controlled phase separation and morphology. acs.org The incorporation of monomers like this compound allows for the precise engineering of material properties for a wide range of applications, from adhesives and sealants to more specialized uses in biomedical devices where biocompatibility and controlled surface properties are paramount. solubilityofthings.com

Scope and Research Trajectories for this compound-Derived Systems

Current and future research on this compound-derived systems is focused on leveraging its unique structural features for novel applications. Key research trajectories include:

Stimuli-Responsive Materials: The long alkyl chains of poly(this compound) can respond to changes in temperature, leading to the development of thermally responsive materials. Research is exploring their use in sensors, actuators, and smart coatings.

Self-Healing Polymers: The dynamic nature of the interactions involving the long alkyl side chains is being investigated for the creation of self-healing materials. aip.org The ability of these chains to re-entangle and re-organize after damage is a promising avenue of research.

Advanced Coatings and Additives: The inherent hydrophobicity and flexibility of this compound polymers make them excellent candidates for advanced coatings with enhanced durability and water resistance. ruixibiotech.com They are also being explored as viscosity index improvers and pour point depressants in lubricating oils. chemicalbook.comiosrjournals.org

Biomaterials: The biocompatibility of long-chain alkyl methacrylates is a significant area of interest. solubilityofthings.com Research is underway to develop this compound-based polymers for applications in drug delivery, tissue engineering, and medical implants, where controlled interactions with biological systems are essential.

Nanocomposites: The incorporation of nanoparticles into a poly(this compound) matrix is being studied to create nanocomposites with enhanced mechanical, thermal, and electrical properties. The long alkyl chains can influence the dispersion and interfacing of the nanoparticles within the polymer.

The synthesis of well-defined this compound copolymers using controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is also a major focus. aip.orgacs.org This allows for the creation of block copolymers and other complex architectures with precisely tailored properties.

Interactive Data Table: Properties of Alkyl Methacrylate Polymers

MonomerPolymerGlass Transition Temperature (Tg) (°C)Key Properties
Methyl MethacrylatePoly(methyl methacrylate) (PMMA)~105High transparency, rigidity
Butyl MethacrylatePoly(butyl methacrylate) (PBMA)~20Increased flexibility over PMMA
Hexadecyl MethacrylatePoly(hexadecyl methacrylate)~15 sigmaaldrich.comHydrophobicity, flexibility
Octadecyl MethacrylatePoly(octadecyl methacrylate) (POMA)-Side-chain crystallinity, hydrophobicity ruixibiotech.comiosrjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40O2 B13835734 Heptadecyl methacrylate CAS No. 6140-75-6

Properties

CAS No.

6140-75-6

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

heptadecyl 2-methylprop-2-enoate

InChI

InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-21(22)20(2)3/h2,4-19H2,1,3H3

InChI Key

PAIQEFSJYGYULU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

Synthesis Methodologies and Precursor Functionalization of Heptadecyl Methacrylate

Classical Esterification Routes for Heptadecyl Methacrylate (B99206) Synthesis

The primary methods for synthesizing heptadecyl methacrylate are rooted in classical esterification reactions. These involve either the direct esterification of methacrylic acid with heptadecanol or the transesterification of a short-chain alkyl methacrylate, such as methyl methacrylate (MMA), with heptadecanol.

Direct esterification is an equilibrium reaction where methacrylic acid and heptadecanol react in the presence of an acid catalyst. To drive the reaction toward the product, water, a byproduct, must be continuously removed, often through azeotropic distillation using a solvent like toluene (B28343) or cyclohexane.

Transesterification is another widely used equilibrium-driven process. In this method, methyl methacrylate is reacted with heptadecanol, producing this compound and methanol. The reaction's progression is favored by removing the more volatile methanol byproduct, often as an azeotrope with excess methyl methacrylate. This method can be advantageous as it often proceeds under milder, near-neutral conditions compared to direct esterification.

Catalytic Systems in this compound Esterification

The choice of catalyst is critical in both direct esterification and transesterification to ensure high yield and selectivity.

For direct esterification , strong acid catalysts are commonly employed. These include:

Sulfuric Acid (H₂SO₄) : A conventional and effective catalyst for esterification.

Sulfonic Acids : Aromatic sulfonic acids like p-toluenesulfonic acid (p-TsOH) and methanesulfonic acid are also used, offering high catalytic activity.

For transesterification , a broader range of catalysts can be utilized, including acidic, basic, and organometallic compounds. This method often allows for more neutral reaction conditions, which is beneficial for sensitive substrates.

Alkali Metal-Based Catalysts : Lithium hydroxide (LiOH) and lithium carbonate (Li₂CO₃) have proven effective. Using dried lithium hydroxide or incrementally adding the catalyst can enhance activity and yield. cmu.edu

Organotin Compounds : Dibutyltin oxide has been used as a catalyst, though it may require longer reaction times to achieve high conversion.

Titanium and Zirconium Compounds : Transition-metal compounds such as titanium(IV) alkoxides (e.g., tetraisopropyl titanate) and zirconium acetylacetonate are highly effective. researchgate.netgoogle.com These catalysts offer high selectivity, minimizing the formation of by-product ethers that can occur with acidic catalysts. researchgate.net

The selection of the catalytic system depends on factors such as cost, catalyst separation, and tolerance of functional groups on the reactants.

Optimization of Reaction Conditions for this compound Yield and Purity

Maximizing the yield and purity of this compound requires careful control over several reaction parameters.

Molar Ratio of Reactants : The stoichiometry of the reactants influences the reaction equilibrium. In transesterification, using an excess of methyl methacrylate helps to shift the equilibrium towards the formation of the desired long-chain ester.

Temperature : Esterification reactions are typically conducted at elevated temperatures, generally between 80°C and 150°C, to achieve a reasonable reaction rate. The specific temperature depends on the catalyst used and the boiling points of the components for azeotropic removal of byproducts.

Removal of Byproducts : As equilibrium reactions, the continuous removal of water (in direct esterification) or methanol (in transesterification) is crucial for driving the reaction to completion. This is commonly achieved by azeotropic distillation, where a solvent forms a low-boiling azeotrope with the byproduct, which is then distilled off. cmu.eduresearchgate.net

Polymerization Inhibitors : Methacrylates are prone to polymerization at the elevated temperatures used for synthesis. Therefore, the addition of a polymerization inhibitor is essential. Common inhibitors include hydroquinone, hydroquinone monomethyl ether (MEHQ), and phenothiazine. The presence of oxygen is often required for these stabilizers to function effectively.

Catalyst Concentration : The amount of catalyst must be optimized. While a higher concentration can increase the reaction rate, it can also lead to side reactions and complications in purification. For instance, in lithium-catalyzed transesterification, catalyst amounts can be as low as 6 to 30 ppm. cmu.edu

Table 1: Comparison of Catalytic Systems for Long-Chain Methacrylate Synthesis


Catalyst TypeExamplesTypical ReactionKey AdvantagesConsiderations
Strong AcidSulfuric Acid, p-Toluenesulfonic AcidDirect EsterificationLow cost, high activity.Corrosive, potential for side reactions (e.g., ether formation).
Alkali MetalLithium Hydroxide, Lithium CarbonateTransesterificationHigh efficiency at low concentrations.Water content can affect activity.[ cmu.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBxNxQG9G4l0A2KZIg6lqTtH_D1qTlmq6V6IhMwpoGVk75nih79_SN5ZF7mYb4H2yoP-v55oBgOFx-pCVHHQwsnwXqfDCWrT9dw3zQdD1kUHbJOaS_Y5JzPzKbDptRqBxhjWyBS5vsiGFnFjXttrUqsGQ-cVwnfiuO8ccx5gRxfwrpACJMsvFKznQY65VvUKBh3Lg4aoiDNfmvzpaVfzRBvLZmoGrnrOv6Cx4QBRYp4DzvHoEjICR6niLRmD5h3dGJ_XN0k-0%3D)]
OrganotinDibutyltin OxideTransesterificationMild reaction conditions.Can require long reaction times for high conversion.
Transition MetalTitanium(IV) Alkoxides, Zirconium AcetylacetonateTransesterificationHigh selectivity, near-neutral conditions, fewer by-products.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGgptuMJ1HWLa7qN_GcuQwYJ1I-V1rGOQFMyB2nVyoMKWvHZLRxbuUz_7fh1RpcCT-SOWsU5WN1AyDY4VvsGBA_WRR-_yl4p1JoGBRFw8vsHbp0hgqXjrG0h9e7FLP6vwS9yK_xAV6IyI_UV5JFTtbvF07EeDBIqAf5uxFsafgYqLXaAsKMZZzu4kzDIsitz4TWfSQo5r4IrILncZSEEfYmFuDAMTg7NjVMLyQtAbrFq4DSM5l4PwkkgpH_SBHjF2Zttta9rdM%3D)]Higher cost, potential for hydrolysis.

Sustainable and Bio-Inspired Synthesis Approaches for this compound and Analogues

In response to growing environmental concerns, research has shifted towards developing more sustainable routes for chemical synthesis, including for long-chain methacrylates. These approaches utilize enzymatic catalysts and renewable feedstocks.

Enzymatic Synthesis Pathways for Long-Chain Methacrylates

Enzymatic catalysis, particularly using lipases, offers a green alternative to traditional chemical synthesis. Lipases can catalyze esterification and transesterification reactions under mild conditions, with high selectivity and reduced energy consumption.

The most commonly used enzyme for this purpose is immobilized Candida antarctica lipase B (CALB), often known by its commercial name, Novozym 435. rsc.orgprepchem.com This biocatalyst has demonstrated high efficiency in the transesterification of vinyl or alkyl methacrylates with various alcohols, including long-chain ones.

The key advantages of enzymatic synthesis include:

Mild Reaction Conditions : Reactions are typically carried out at temperatures between 40°C and 70°C, which prevents thermal degradation of reactants and reduces the risk of monomer polymerization.

High Selectivity : Lipases exhibit high chemo-, regio-, and enantioselectivity, minimizing the formation of byproducts. prepchem.com

Reduced Waste : The high selectivity and mild conditions lead to cleaner reaction profiles and reduce the need for extensive purification steps.

Reusability : Immobilized enzymes can be recovered and reused for multiple reaction cycles, improving the economic feasibility of the process.

For the synthesis of long-chain methacrylates, the reaction involves the transesterification of an acyl donor (e.g., methyl methacrylate or vinyl methacrylate) with a long-chain alcohol. Vinyl esters are often preferred as acyl donors in enzymatic reactions because the liberated vinyl alcohol tautomerizes to acetaldehyde, making the reaction effectively irreversible.

Exploration of Renewable Feedstocks for this compound Production

A fully sustainable synthesis of this compound requires that both of its precursor components—the C17 alcohol and the methacrylate group—are derived from renewable resources.

Renewable Sources for the Heptadecyl Moiety (Heptadecanol) : Long-chain fatty alcohols are traditionally derived from petrochemicals or natural oils like palm or coconut oil. acs.org Sustainable production of these "oleochemicals" is being actively explored through microbial fermentation. rsc.org Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be designed to produce specific fatty alcohols from renewable carbohydrate feedstocks like glucose derived from lignocellulosic biomass (e.g., switchgrass). researchgate.netresearchgate.net These metabolic engineering strategies provide a potential route to bio-based heptadecanol.

Renewable Sources for the Methacrylate Moiety : The methacrylate portion is conventionally produced from petroleum-based feedstocks. However, significant research is underway to produce bio-based methacrylic acid (MAA). researchgate.netd-nb.info Promising bio-based routes include:

Fermentation-based pathways : Hybrid processes combining microbial fermentation and chemical catalysis can convert glucose into MAA. researchgate.net One such route involves the fermentation of glucose to produce intermediates like itaconic acid or citramalic acid, which are then catalytically converted (e.g., through decarboxylation) to MAA.

Direct Biosynthesis : Metabolic pathways in engineered microbes are being developed for the direct production of MAA from sugars through intermediates derived from amino acid metabolism. d-nb.info

By combining a bio-derived heptadecanol with a bio-derived methacrylic acid, a completely renewable this compound monomer can be synthesized.

Advanced Functionalization Strategies for this compound Monomer Derivatives

While this compound is valued for its long, hydrophobic alkyl chain, creating derivatives of this monomer with additional chemical functionalities can expand its applications. Advanced strategies for functionalization typically focus on modifying the precursor molecules before synthesis, as the saturated C17 alkyl chain is relatively inert.

One primary strategy is the use of a functionalized long-chain alcohol as a starting material. If the C17 alcohol precursor contains a desired functional group, it can be carried through the esterification or transesterification process to yield a functional this compound monomer. For instance, if a heptadecanol derivative containing an epoxy or alkyne group were used, the resulting monomer would possess this reactive moiety. This approach allows for the incorporation of a wide range of functionalities, provided they are stable under the esterification reaction conditions.

Another approach involves synthesizing functional methacrylate monomers that can be copolymerized with this compound. While this does not modify the this compound monomer itself, it is a common industrial practice to create polymers with tailored properties. Monomers such as glycidyl (B131873) methacrylate (containing an epoxy group) or 2-hydroxyethyl methacrylate (containing a hydroxyl group) can be included in polymerizations to introduce reactive sites along the polymer backbone.

Direct chemical modification of the pre-formed this compound monomer is challenging due to the low reactivity of the saturated alkyl chain. While reactions such as radical-induced hydrogen abstraction from the side chain can occur, these are typically side reactions during polymerization rather than controlled synthetic routes to new monomers. Therefore, the most viable strategy for creating advanced this compound derivatives remains the "bottom-up" approach of building the monomer from already functionalized precursors.

Incorporation of Reactive Functional Groups (e.g., Epoxy, Amine) into Methacrylate Structure

The functionalization of methacrylate monomers and polymers is a critical step in tailoring their chemical and physical properties for specialized applications. By incorporating reactive groups such as epoxy and amine moieties, the resulting materials can be designed to participate in a wider range of chemical reactions, including advanced crosslinking and curing processes.

Epoxy Functionalization:

A primary method for introducing epoxy functionality into a methacrylate structure is through the reaction of an epoxy-containing compound with a source of methacrylate. A common industrial approach involves the esterification reaction between an epoxy resin, such as diglycidyl ether of bisphenol A (DGEBA), and methacrylic acid. mdpi.commdpi.com This synthesis yields an epoxy methacrylate (EA) resin that contains both epoxy groups and unsaturated double bonds from the methacrylate moiety. mdpi.com

The reaction progress can be monitored by tracking key parameters like the partial acid value (PAV) and epoxy equivalent value. mdpi.commdpi.com Initially, the esterification proceeds rapidly but slows as the concentration of reactive sites decreases and the viscosity of the mixture increases. mdpi.com The final product is typically a hybrid oligomer that can be crosslinked through two distinct mechanisms: cationic ring-opening polymerization of the epoxy groups and free-radical polymerization of the methacrylate double bonds. mdpi.commdpi.com This dual-cure capability allows for the development of materials with superior thermal and mechanical properties. nih.gov

Table 1: Synthesis of Epoxy Methacrylate Resin

Step Description Reactants Resulting Functionality

Amine Functionalization:

Amine functional groups can be incorporated into methacrylate structures through various synthetic pathways. One method involves reacting a methacrylate monomer that already contains a reactive site, such as an epoxide, with an amine. For instance, 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHM) can be reacted with different amines to produce hydroxylated secondary and tertiary amine derivatives. tandfonline.comtandfonline.com This approach directly attaches the amine functionality to the methacrylate side chain.

Another context for amine incorporation is in two-component (2K) systems where an epoxy-functional methacrylate resin is cured using a polyamine hardener. kpi.uagoogleapis.com In this case, the primary or secondary amine groups of the hardener react with the epoxy groups of the resin via a ring-opening addition reaction, forming a crosslinked polymer network. nih.govkpi.ua While this incorporates amine linkages into the final cured material rather than creating a stable amine-functionalized monomer, it is a critical methodology for utilizing amine reactivity in methacrylate-based systems. googleapis.com

Synthetic Routes to Quaternary Ammonium (B1175870) Methacrylate Derivatives

Quaternary ammonium methacrylate derivatives are a significant class of functional monomers, prized for their utility in creating polymers with antimicrobial properties and other specialized functions. The synthesis of these derivatives typically involves the quaternization of a tertiary amine-containing methacrylate monomer. tandfonline.comtandfonline.com

A common and direct synthetic route is the Menschutkin reaction , which involves the N-alkylation of a tertiary amine. sciforum.net In the context of methacrylates, this process starts with a methacrylate monomer that possesses a tertiary amine group. This precursor is then reacted with an alkyl halide, such as bromohexane or another alkyl bromide, to convert the tertiary amine into a quaternary ammonium salt. tandfonline.comtandfonline.comsciforum.net The antibacterial activity of the resulting monomer can be tuned by varying the length of the alkyl chain introduced during this step. tandfonline.comtandfonline.com

A multi-step synthesis provides an alternative route. This can involve:

Transesterification: A basic methacrylate, like methyl methacrylate (MMA), is reacted with an alcohol containing a tertiary amine, such as N-methyldiethanolamine. sciforum.netnih.gov

N-Alkylation: The intermediate product, which is a methacrylate with a tertiary amine group, is then quaternized via the Menschutkin reaction with a suitable alkyl bromide. sciforum.netnih.gov

Further Modification (Optional): The resulting hydroxyl-containing quaternary ammonium monomer can be further reacted, for example, with a diisocyanate to produce urethane-dimethacrylate monomers that possess two quaternary ammonium groups and two polymerizable methacrylate groups. sciforum.netnih.gov

These synthetic strategies allow for the creation of a diverse range of quaternary ammonium methacrylate monomers with tailored structures for incorporation into copolymers through conventional polymerization techniques. google.com

Table 2: General Synthetic Route for Quaternary Ammonium Methacrylate

Step Reaction Type Description Key Reactants
1 Synthesis of Amine Precursor Creation of a methacrylate monomer containing a tertiary amine. 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHM) + secondary/tertiary amine tandfonline.comtandfonline.com OR Methyl Methacrylate + N-methyldiethanolamine sciforum.netnih.gov

Homopolymerization Kinetics and Mechanisms of Heptadecyl Methacrylate

Conventional Free Radical Homopolymerization of Heptadecyl Methacrylate (B99206)

Conventional free radical polymerization of long-chain methacrylates like heptadecyl methacrylate is a robust method for polymer synthesis. The kinetics of this process are significantly influenced by the choice of initiator, solvent, and reaction temperature.

Initiator Systems and Their Influence on Reaction Kinetics

The selection of an initiator is crucial in conventional free radical polymerization as it directly impacts the rate of polymerization and the final molecular weight of the polymer. Commonly used initiators for methacrylate polymerization include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO).

AIBN is a widely used thermal initiator that decomposes at a known rate, which is largely unaffected by the solvent, to produce radicals that initiate polymerization. For the polymerization of octadecyl methacrylate, a close structural analog of this compound, AIBN has been successfully employed. In a typical procedure, the polymerization is carried out in a toluene (B28343) solution at 70°C. iosrjournals.org The concentration of the initiator plays a critical role; a lower initiator concentration generally leads to the formation of higher molecular weight polymers, but it also results in a decreased polymerization rate. nih.gov

Benzoyl peroxide is another effective initiator that decomposes upon heating to form phenyl radicals, which then initiate the polymerization of methacrylate monomers. youtube.com The decomposition of BPO can be accelerated by the presence of tertiary amines, allowing for polymerization at or near room temperature. mdpi.comresearchgate.net The rate of polymerization and the final monomer conversion are influenced by the concentration of both BPO and the amine accelerator. mdpi.com Increasing the concentration of BPO generally leads to an increased polymerization rate. mdpi.com

The influence of initiator concentration on the final polymer properties is a key consideration. As the initiator concentration increases, a higher number of polymer chains are initiated, resulting in a lower average molecular weight. Conversely, lower initiator concentrations produce fewer, but longer, polymer chains, leading to higher molecular weight polymers. nih.gov

Table 1: Initiator Systems for Conventional Free Radical Polymerization of Long-Chain Methacrylates

Initiator Typical Reaction Temperature (°C) Activating Species Influence on Kinetics
2,2'-Azobisisobutyronitrile (AIBN) 60-80 Heat Rate is dependent on initiator concentration.
Benzoyl Peroxide (BPO) 70-90 Heat Rate increases with initiator concentration.
Benzoyl Peroxide (BPO) / Tertiary Amine Room Temperature - 40 Tertiary Amine Enables lower temperature polymerization.

Effect of Solvent and Temperature on this compound Polymerization Rate

The choice of solvent can significantly affect the kinetics of free radical polymerization. For long-chain alkyl methacrylates, the solvent's polarity and its ability to solvate the growing polymer chains are important factors. Toluene is a commonly used solvent for the polymerization of octadecyl methacrylate. iosrjournals.org While solvent effects on the polymerization of this compound are not extensively documented, studies on other methacrylates indicate that the polymerization rate can be influenced by the solvent's polarity. acs.org In some cases, the choice of solvent can affect the propagation and termination rate constants. acs.org

Temperature is a critical parameter in free radical polymerization as it affects the rate of initiator decomposition and the propagation and termination rate constants. Generally, an increase in temperature leads to a faster rate of initiator decomposition, which in turn increases the concentration of radicals and accelerates the polymerization rate. tue.nl However, excessively high temperatures can lead to side reactions and a decrease in the molecular weight of the resulting polymer. For the AIBN-initiated polymerization of octadecyl methacrylate, a reaction temperature of 70°C has been shown to be effective. iosrjournals.org Isothermal bulk polymerization studies of other long-chain n-alkyl methacrylates, such as dodecyl and hexadecyl methacrylates, have been conducted at temperatures ranging from 50°C to 90°C. researchgate.net These studies show that the polymerization rate increases with temperature. researchgate.net

Studies on Monomer Conversion and Molecular Weight Evolution

The evolution of monomer conversion and molecular weight over time is a key aspect of polymerization kinetics. In conventional free radical polymerization, the molecular weight of the polymer chains is typically high from the early stages of the reaction. The number-average molecular weight (Mn) does not necessarily increase linearly with monomer conversion, and the dispersity (Mw/Mn) of the resulting polymers is generally broad (typically > 1.5).

For the free radical polymerization of octadecyl methacrylate initiated by AIBN in toluene at 70°C, the reaction is typically carried out for several hours to achieve high monomer conversion. iosrjournals.org Studies on similar long-chain methacrylates have shown that the polymerization rate can exhibit an autoacceleration phase, also known as the gel effect, particularly at higher conversions. researchgate.net This phenomenon is attributed to a decrease in the termination rate constant as the viscosity of the reaction medium increases.

The final molecular weight of the polymer is influenced by factors such as initiator concentration, monomer concentration, and temperature. Higher initiator concentrations lead to lower molecular weight polymers. nih.gov In the synthesis of poly(octadecyl methacrylate), GPC analysis is used to determine the molecular weight and dispersity of the resulting polymer. iosrjournals.org

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization techniques offer significant advantages over conventional free radical polymerization, including the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.

Atom Transfer Radical Polymerization (ATRP) of this compound and Related Monomers

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CRP method for a variety of monomers, including long-chain methacrylates. ijeas.org In ATRP, a transition metal complex reversibly activates and deactivates dormant polymer chains, allowing for controlled chain growth. This process leads to a linear increase in molecular weight with monomer conversion and produces polymers with low dispersity. cmu.edu

The ATRP of octadecyl methacrylate (a close analog of this compound) has been successfully demonstrated. cmu.eduacs.org These polymerizations are typically carried out using a copper-based catalyst system in conjunction with a suitable initiator and ligand. The resulting poly(octadecyl methacrylate) exhibits well-defined characteristics, including controlled molecular weights and narrow molecular weight distributions. acs.org For instance, well-defined homopolymers of octadecyl methacrylate have been synthesized via ATRP. acs.org

Ligand and Catalyst Selection for ATRP of Long-Chain Methacrylates

The choice of ligand and catalyst is critical for a successful ATRP of long-chain methacrylates. The ligand solubilizes the copper catalyst in the reaction medium and tunes its reactivity. For the ATRP of octadecyl methacrylate, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris(2-pyridylmethyl)amine (B178826) (TPMA) are commonly used ligands in combination with a copper(I) bromide (CuBr) catalyst. ijeas.orgacs.org The initiator used is typically an alkyl halide, such as ethyl 2-bromoisobutyrate. ijeas.org

The selection of the catalyst system influences the polymerization kinetics. For example, catalysts with TPMA* ligands, which are derivatives of TPMA, have been shown to be significantly more active, allowing for polymerization at very low catalyst concentrations. acs.org The catalyst system for the ATRP of octadecyl methacrylate has been reported to be a combination of CuCl, CuCl₂, and 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) ligand in diphenyl ether at 70°C. cmu.edu The use of a small amount of Cu(II) species helps to regulate the polymerization and minimize termination reactions.

Table 2: Catalyst Systems for ATRP of Octadecyl Methacrylate

Catalyst Ligand Initiator Solvent Temperature (°C) Reference
CuBr N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) Ethyl 2-bromoisobutyrate Not specified Not specified ijeas.org
CuBr Tris(2-pyridylmethyl)amine (TPMA) Ethyl 2-bromoisobutyrate Not specified Not specified chemicalpapers.com
CuCl / CuCl₂ 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) Ethyl 2-bromoisobutyrate Diphenyl ether 70 cmu.edu

The successful ATRP of long-chain methacrylates like this compound allows for the synthesis of well-defined polymers with controlled molecular weights in the range of tens of thousands of g/mol and low dispersities (typically below 1.5). ijeas.orgacs.org This level of control is a significant advantage over conventional free radical polymerization methods.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound and Related Monomers

RAFT polymerization is a highly versatile controlled radical polymerization technique that can be applied to a vast array of monomers under diverse reaction conditions. researchgate.netresearchgate.net It relies on the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization via a reversible chain transfer mechanism. researchgate.netyoutube.com

The selection of an appropriate RAFT agent is critical for a successful RAFT polymerization. sigmaaldrich.com The effectiveness of a RAFT agent is determined by the substituents 'Z' and 'R' of the thiocarbonylthio compound (ZC(=S)SR). sigmaaldrich.commdpi.com For the polymerization of methacrylates, trithiocarbonates and dithiobenzoates are commonly employed RAFT agents. tcichemicals.comnih.gov The 'R' group must be a good homolytic leaving group that can efficiently re-initiate polymerization, while the 'Z' group influences the stability of the intermediate radical and the rates of addition and fragmentation. youtube.comsigmaaldrich.com For instance, 4-cyanopentanoic acid dithiobenzoate (CPDB) has been recommended as a suitable CTA for the RAFT polymerization of methacrylate monomers. scispace.com A study on the RAFT-mediated dispersion copolymerization of glycidyl (B131873) methacrylate and octadecyl methacrylate utilized 2-cyano-2-propyl benzodithioate (CPB) as the RAFT agent. tandfonline.com

The choice of the RAFT agent can significantly impact the polymerization kinetics, molecular weight control, and the properties of the resulting polymer. nih.gov For more activated monomers like methacrylates, specific RAFT agents are required to achieve minimal retardation and a high fraction of living chains. sigmaaldrich.com

The RAFT mechanism involves a series of addition-fragmentation equilibria. youtube.comyoutube.com Initially, a radical generated from a standard initiator adds to a monomer to form a propagating chain. This propagating chain then adds to the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing the 'R' group as a new radical that can initiate a new polymer chain. The original propagating chain is now capped with the thiocarbonylthio group, becoming a dormant species. This dormant chain can be reactivated by another propagating radical, and the process continues, allowing for the controlled growth of polymer chains. youtube.com

This degenerative transfer mechanism ensures that the radicals are distributed among all growing polymer chains, leading to a uniform size. youtube.com In an ideal RAFT system, the chain transfer and equilibrium steps are rapid, which limits termination events without significantly affecting the polymerization rate. mdpi.com However, retardation and inhibition periods have been observed in some dithiobenzoate-mediated RAFT polymerizations of methacrylates. mdpi.com A detailed study of the RAFT-mediated polymerization of methyl methacrylate initiated by diradicals from Bergman cyclization showed that polymers with narrow polydispersities (1.1 ≤ PDI ≤ 1.5) and high molecular weights could be obtained. nih.gov

Nitroxide Mediated Polymerization (NMP) Approaches

Nitroxide Mediated Polymerization (NMP) is another controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the propagating radical, forming a dormant alkoxyamine species. acs.org This reversible termination process maintains a low concentration of active radicals, thereby controlling the polymerization.

However, NMP is generally not the preferred method for the polymerization of methacrylates. While NMP is effective for a broad range of other monomers, its application to methacrylates is often challenging. The development of universal alkoxyamines has expanded the scope of NMP to include monomers like acrylates and acrylamides. ucsc.edu Variants of NMP, such as photoNMP (NMP2) and chemically initiated NMP (CI-NMP), have also been developed. nih.gov Despite these advancements, the use of NMP for the controlled homopolymerization of this compound is not well-established in the literature.

Specific Polymerization Environments and Conditions

The environment and conditions under which polymerization is conducted can have a profound impact on the kinetics and mechanism of the reaction, as well as the properties of the resulting polymer.

Solid-State Photopolymerization of Long-Chain Methacrylates: Kinetics and Mechanisms

Solid-state photopolymerization offers a unique environment for polymerization, where the mobility of monomers is significantly restricted compared to polymerization in solution or bulk. For long-chain methacrylates like octadecyl methacrylate, a close structural analog of this compound, solid-state photopolymerization exhibits distinct kinetics. researchgate.net

Research has shown that the photopolymerization of crystalline octadecyl methacrylate in the solid state can be significantly faster and lead to higher double bond conversion compared to its liquid state at higher temperatures. researchgate.net This enhanced reactivity is attributed to the specific arrangement of the monomer molecules within the crystal lattice. The crystallization process can pre-organize the acrylic double bonds in a structure that facilitates rapid and minimally activated propagation. researchgate.net This is in contrast to the generally poor polymerization kinetics observed in the solid state due to mobility restrictions. researchgate.net

Furthermore, the molecular weight distributions of polymers synthesized via solid-state photopolymerization are significantly narrower and appear to be independent of reaction conditions such as photoinitiator concentration, irradiation wavelength, and light intensity. researchgate.net Analysis using techniques like XRD, Real-time FTIR, and DSC has indicated that the polymerization of octadecyl methacrylate can proceed in the solid state without disrupting the hexagonal packing of the crystalline long alkyl chains. researchgate.net

Below is a table summarizing the general characteristics of the discussed polymerization techniques for methacrylates.

Polymerization TechniqueKey Features for MethacrylatesAdvantagesLimitations for Methacrylates
ATRP Good control over Mn and Đ; High chain-end functionality. epa.govsigmaaldrich.comcmu.eduTolerant to many functional groups; allows for synthesis of block copolymers. cmu.eduRequires removal of metal catalyst. sigmaaldrich.com
RAFT Highly versatile; applicable to a wide range of methacrylates; requires a suitable RAFT agent. researchgate.netsigmaaldrich.comMetal-free; compatible with various reaction conditions. tcichemicals.comPotential for retardation/inhibition; requires careful selection of RAFT agent. mdpi.com
NMP Generally not well-suited for controlled polymerization of methacrylates. Metal-free; simple initiation system. acs.orgLimited applicability to methacrylates.
Solid-State Photopolymerization For long-chain methacrylates, can lead to rapid polymerization and high conversion; produces polymers with narrow molecular weight distributions. researchgate.netCan produce highly ordered polymers; reduced volume shrinkage. researchgate.netLimited to monomers that can be polymerized in the solid state; requires specific crystalline packing. researchgate.net

Emulsion and Dispersion Polymerization Methodologies for Poly(this compound)

Due to a lack of specific research focusing solely on the homopolymerization of this compound, this section will discuss the emulsion and dispersion polymerization methodologies of structurally similar long-chain alkyl methacrylates, such as stearyl methacrylate (SMA) and octadecyl methacrylate (OMA), as analogous systems. These examples provide insight into the expected kinetic and mechanistic behaviors for the synthesis of poly(this compound).

Emulsion Polymerization

Emulsion polymerization is a heterogeneous polymerization technique in which a hydrophobic monomer is emulsified in a continuous aqueous phase with the aid of a surfactant. The polymerization is typically initiated by a water-soluble initiator, and the reaction primarily occurs within the formed polymer particles. This method is advantageous for producing high molecular weight polymers at a high polymerization rate with effective heat dissipation.

In the context of long-chain alkyl methacrylates like this compound, which are highly hydrophobic, conventional emulsion polymerization can be challenging due to the slow diffusion of the monomer from the droplets to the growing polymer particles. To overcome this, miniemulsion polymerization is often employed. In this technique, the monomer droplets are stabilized by a combination of a surfactant and a co-stabilizer (hydrophobe), leading to the formation of smaller and more stable monomer droplets that can act as the primary loci for polymerization.

A study on the miniemulsion polymerization of styrene (B11656) utilized a copolymer of stearyl methacrylate (SMA) and (N,N-dimethylamino)ethyl methacrylate (DMAEMA) as a surfactant. The hydrophobic stearyl side chains of the SMA component were found to adsorb strongly onto the monomer droplets and propagating particles, enhancing stability. The polymerization rate was observed to increase with higher concentrations of this polymeric surfactant.

Dispersion Polymerization

Dispersion polymerization is a method used to produce polymer particles of controlled size, typically in the micrometer range. In this process, the monomer, initiator, and a polymeric stabilizer are all dissolved in a reaction medium in which the resulting polymer is insoluble. As the polymerization proceeds, the growing polymer chains precipitate and are then stabilized by the polymeric stabilizer, forming discrete particles.

The dispersion polymerization of long-chain alkyl methacrylates has been successfully carried out in various organic solvents. For instance, the reversible addition-fragmentation chain transfer (RAFT) mediated dispersion copolymerization of glycidyl methacrylate (GMA) and octadecyl methacrylate (OMA) was conducted in ethanol (B145695) using polyvinylpyrrolidone (B124986) (PVP) as a steric stabilizer. tandfonline.com The resulting poly(GMA-co-OMA) particles were spherical and their size could be controlled by varying the reaction parameters. tandfonline.com In this system, the particle size was observed to increase with longer polymerization times. tandfonline.com

Another example is the RAFT dispersion polymerization of stearyl methacrylate (SMA) in ethanol, which utilized a poly(2-(dimethylamino)ethyl methacrylate) (PDMA) chain transfer agent. rsc.org The growing poly(stearyl methacrylate) (PSMA) block becomes insoluble in ethanol, leading to polymerization-induced self-assembly (PISA) and the formation of various copolymer morphologies, including spherical nanoparticles, worm-like nanoparticles, and vesicles. rsc.org

Interactive Data Table: RAFT Dispersion Copolymerization of Glycidyl Methacrylate (GMA) and Octadecyl Methacrylate (OMA) tandfonline.com

This table summarizes the effect of polymerization time on the particle size of poly(GMA-co-OMA) particles prepared by RAFT dispersion polymerization at 70°C in ethanol, using 12 wt% of PVP as a stabilizer, 1 wt% of a RAFT agent, and 1 wt% of AIBN as an initiator. tandfonline.com

Polymerization Time (hr)Particle Size (μm)
63.07
85.21
127.84
169.63
2011.15
2412.38

Interactive Data Table: RAFT Dispersion Polymerization of Stearyl Methacrylate (SMA) using a PDMA55 Macro-CTA rsc.org

This table presents kinetic data for the RAFT dispersion polymerization of SMA at 20% w/w solids in ethanol at 70°C, using a PDMA55 macro-chain transfer agent (CTA) at a macro-CTA/AIBN molar ratio of 5.0. rsc.org

Time (min)Conversion (%)
1525
3050
6075
12090
240>99

Copolymerization Principles and Architectures Involving Heptadecyl Methacrylate

Copolymerization with Acrylic and Methacrylic Monomers

Copolymerization of heptadecyl methacrylate (B99206) with other acrylic and methacrylic monomers is a primary method for modulating polymer properties. Shorter-chain methacrylates, functionalized methacrylates, and acrylates are common partners used to adjust the glass transition temperature (Tg), melting temperature (Tm), solubility, and mechanical strength of the final copolymer.

Reactivity ratios (r₁ and r₂) are critical parameters in copolymerization that describe the relative tendency of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (r > 1) versus the comonomer (r < 1). These values determine the sequence distribution—random, alternating, or blocky—of monomer units along the polymer chain.

While specific data for heptadecyl methacrylate is scarce, extensive studies on its close analog, octadecyl acrylate (B77674) (ODA), provide insight. For example, the free radical copolymerization of glycidyl (B131873) methacrylate (GMA, M₁) with ODA (M₂) was conducted to determine their reactivity ratios. researchgate.netiau.ir Using methods like Fineman-Ross (FR) and Kelen-Tudos (KT), the reactivity ratios were calculated. researchgate.netiau.ir The results from the FR method yielded r₁ (GMA) = 1.29 and r₂ (ODA) = 0.68 . researchgate.netiau.irtandfonline.com

These values indicate that a growing polymer chain with a GMA radical at its end prefers to add another GMA monomer over an ODA monomer. Conversely, a chain ending in an ODA radical has a slight preference for adding a GMA monomer over another ODA unit. The product of the reactivity ratios (r₁ × r₂ ≈ 0.88) is less than 1, which suggests that the system tends to form a random copolymer rather than long sequences of a single monomer. tandfonline.com This behavior is expected to be very similar for the this compound/GMA system.

**Table 1: Reactivity Ratios for the Copolymerization of Glycidyl Methacrylate (M₁) and Octadecyl Acrylate (M₂)***

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁ x r₂Copolymer Type Tendency
Glycidyl Methacrylate (GMA)Octadecyl Acrylate (ODA)1.290.68~0.88Random

Data for Octadecyl Acrylate (ODA), a close structural analog of this compound. researchgate.netiau.irtandfonline.com

The structure of the comonomer has a profound impact on the polymerization process and the final properties of the copolymer.

Thermal Properties: When this compound is copolymerized with a monomer having a high glass transition temperature (Tg), such as glycidyl methacrylate (Tg of PGMA = 94°C), the Tg of the resulting copolymer increases with higher GMA content. researchgate.netiau.ir Conversely, the bulky, non-polar heptadecyl side chains can disrupt the packing of the rigid GMA units, while the polar GMA units can interfere with the crystallization of the long alkyl side chains. This leads to a decrease in the melting temperature (Tm) of the side-chain crystallites as the proportion of the comonomer increases. researchgate.netiau.ir

Modern controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP), allow for the precise synthesis of copolymers with different architectures. Research on octadecyl (meth)acrylate demonstrates the synthesis of random, block, and gradient copolymers with well-defined molecular weights and low polydispersity. acs.orgcmu.edu

Random Copolymers: These are synthesized by copolymerizing a mixture of the two monomers, such as tert-butyl methacrylate (tBMA) and octadecyl methacrylate (OMA), in a one-pot reaction. The resulting polymer, p(tBMA-r-OMA), has a statistical distribution of monomer units along the chain. acs.org

Block Copolymers: These are created by sequential monomer addition. For example, a p(tBMA) homopolymer can be synthesized first and then used as a macroinitiator to polymerize OMA, resulting in a p(tBMA)-b-p(OMA) diblock copolymer. acs.orgcmu.edu Triblock copolymers, such as p(OMA)-b-p(tBA)-b-p(OMA), can also be synthesized, often exhibiting properties of thermoplastic elastomers. acs.orgcmu.edu

Gradient Copolymers: These are formed when two monomers with different reactivity ratios are polymerized simultaneously. For instance, copolymerizing tert-butyl methacrylate (tBMA) and octadecyl acrylate (OA) results in a gradient structure because the methacrylate monomer is generally more reactive than the acrylate. The resulting chain has a higher concentration of tBMA units near the initiating end and a higher concentration of OA units at the terminating end. acs.org

Copolymerization with Other Vinyl Monomers (e.g., Styrene (B11656), Maleic Esters)

This compound can be copolymerized with a range of other vinyl monomers to impart specific functionalities.

Styrene: The copolymerization of styrene (Sty) with long-chain alkyl methacrylates like octadecyl methacrylate (ODMA) has been studied. The reactivity ratios for the Sty-ODMA system were determined to be r₁(Sty) = 0.58 and r₂(ODMA) = 0.45 . srce.hr Since both values are less than one and their product (r₁ × r₂ ≈ 0.26) is also less than one, the system displays a tendency towards random copolymerization with some inclination for alternation, forming an azeotropic composition at a specific monomer feed ratio. srce.hr

Maleic Esters and Anhydride (B1165640): this compound can be copolymerized with maleic anhydride or its esters. Such copolymers are particularly useful as additives in hydrocarbon oils, acting as pour point depressants and flow improvers. scispace.com The polymerization is typically carried out via solution polymerization in a solvent like toluene (B28343) or xylene. mdpi.com

Design and Synthesis of Advanced Copolymer Architectures

The long heptadecyl side chain is a key building block for creating advanced polymer architectures, most notably comb-like polymers.

Comb-like polymers consist of a polymer backbone with pendant side chains ("teeth"). When the side chains are long alkyl groups like heptadecyl, they can self-organize and crystallize, forming ordered nanostructures that dominate the polymer's properties. scispace.comcore.ac.uk

One method to create such structures is through the alternating copolymerization of a long-chain alkyl methacrylate with another vinyl monomer like styrene. This results in a "widely spaced" comb-like polymer where the heptadecyl side chains are separated by styrene units along the backbone. These side chains are still capable of crystallizing into a paraffin-like hexagonal lattice, and the melting point of these crystalline domains is highly dependent on the side-chain length. The flexibility of the polymer main chain plays a crucial role; a more flexible backbone allows the side chains to pack more easily into a crystal lattice.

Furthermore, amphiphilic comb-like polymers can be synthesized by copolymerizing this compound with a hydrophilic monomer, such as acrylic acid. These copolymers exhibit surfactant-like behavior in solution, forming aggregates and other self-assembled structures depending on the composition and the solvent environment.

Amphiphilic Copolymer Architectures for Self-Assembly

The incorporation of this compound into copolymer structures is a key strategy for creating amphiphilic macromolecules capable of self-assembly. These copolymers contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments. The long C17 alkyl chain of the this compound unit provides a strong hydrophobic character, which drives the assembly process in aqueous environments. The self-assembly behavior is highly dependent on the copolymer architecture, including the arrangement and ratio of the hydrophilic and hydrophobic monomer units.

Amphiphilic copolymers can be designed with various architectures, such as random, block, or graft copolymers, to control the resulting self-assembled nanostructures. In aqueous solutions, these copolymers spontaneously organize to minimize the unfavorable interactions between the hydrophobic heptadecyl chains and water. This typically results in the formation of nano-sized aggregates where a hydrophobic core, composed of the associated alkyl chains, is surrounded by a hydrophilic corona.

Research on copolymers with long alkyl side chains, such as those derived from octadecyl methacrylate (a close analog to this compound), has shown that these systems can form a variety of well-defined nanostructures. These include spherical micelles, vesicles (hollow spheres), and even more complex morphologies like lamellar structures in the solid state. The specific morphology is influenced by factors such as the hydrophilic-lipophilic balance (HLB), the molecular weight of the copolymer, and the solvent used.

For instance, amphiphilic random copolymers bearing hydrophilic poly(ethylene glycol) (PEG) and hydrophobic octadecyl pendants have been shown to efficiently induce precision self-assembly. These copolymers can form thermoresponsive micelles and vesicles in water, as well as reverse micelles in nonpolar solvents like hexane. Studies on amphiphilic random methacrylate copolymers with varying alkyl chain lengths (from C1 to C18) have demonstrated that they can undergo reversible single-chain self-folding in water through intramolecular hydrophobic interactions, creating dynamic unimolecular micelles.

The table below summarizes findings on the self-assembly of amphiphilic copolymers containing long-chain alkyl methacrylates.

Copolymer SystemHydrophilic MonomerHydrophobic MonomerArchitectureSelf-Assembled StructureReference
P(PEGMA-co-RMA)Poly(ethylene glycol) methacrylate (PEGMA)Alkyl methacrylate (RMA, C1-C18)RandomUnimolecular micelles
P(PEGMA-co-ODMA)Poly(ethylene glycol) methacrylate (PEGMA)Octadecyl methacrylate (ODMA)RandomCrystalline-core micelles, vesicles, sub-10 nm lamellar structures
P(DMAEMA-stat-Alkyl MA)2-(dimethylamino)ethyl methacrylate (DMAEMA)Alkyl methacrylates (C4, C6, C8)StatisticalSpherical nanoparticles

This table presents data on long-chain alkyl methacrylates, including close analogs to this compound, to illustrate the principles of self-assembly.

Crosslinked Networks incorporating this compound

This compound is also utilized in the formation of crosslinked polymer networks, creating materials with specific mechanical, thermal, and swelling properties. The long, hydrophobic heptadecyl side chain plays a crucial role in defining the network's characteristics. These networks can be formed through either chemical or physical crosslinking.

Chemically Crosslinked Networks: In chemically crosslinked networks, covalent bonds connect the polymer chains, forming a permanent three-dimensional structure. This compound can be copolymerized with a multifunctional crosslinking agent to create such networks. For example, studies on the related monomer, octadecyl acrylate (ODA), copolymerized with crosslinkers like N,N',N''-trisacryloyl melamine (B1676169) (AM) or N,N',N''-trismethacryloylmelanine (MM), have produced porous and flexible networks. The incorporation of the long alkyl chains from ODA into these networks makes them effective as oil sorbents, capable of absorbing significant amounts of crude petroleum. The crosslinking efficiency and thermal stability of these networks were found to increase with a higher content of the long-chain acrylate monomer. The resulting networks exhibit porous morphologies, a feature that is enhanced with increased ODA content.

Physically Crosslinked Networks: Physical networks are formed through non-covalent interactions, such as hydrogen bonds or the association of hydrophobic domains. These interactions are often reversible, imparting properties like self-healing or shape memory to the material. The long alkyl chains of this compound can participate in hydrophobic interactions or crystallize to form physical crosslinking points.

A notable example involves hydrogels synthesized from stearyl methacrylate (SM, or octadecyl methacrylate) and vinylpyrrolidone (VP). In

Polymer Microstructure, Morphology, and Supramolecular Organization of Poly Heptadecyl Methacrylate

Molecular and Segmental Dynamics in Poly(Heptadecyl Methacrylate)

The molecular and segmental dynamics of poly(this compound) (PHDMA) are intricate, influenced by its comb-like architecture featuring a flexible methacrylate (B99206) backbone and long, crystallizable heptadecyl side chains. This structure gives rise to distinct dynamic processes occurring at different temperature ranges.

At lower temperatures, localized motions within the side chains and the main chain become active. These are often referred to as secondary relaxations (β- and γ-relaxations). The γ-relaxation is attributed to the movement of small segments of the alkyl side groups. conicet.gov.ar As the temperature increases, two primary cooperative mobility processes emerge. One is the conventional α-relaxation, associated with the glass transition of the polymer backbone. The other is a polyethylene-like dynamic glass transition (αPE), which corresponds to the segmental mobility within the amorphous regions of the self-assembled alkyl side chains. researchgate.netresearchgate.net The presence of these two distinct glass transitions provides strong evidence for nanophase separation in poly(n-alkyl methacrylates) with long side chains. researchgate.net

The dynamics of the α-relaxation in poly(alkyl methacrylates) show a systematic shift to lower frequencies with an increasing length of the alkyl side group, a phenomenon attributed to internal plasticization. psu.edu Conversely, the αPE process, reflecting the dynamics within the side-chain nanodomains, moves to higher temperatures with increasing side-chain length. psu.edu For poly(n-alkyl methacrylates), the fragility of the αPE process increases with longer side chains and larger alkyl nanodomains, indicating a transition towards polyethylene-like glass transition behavior. escholarship.org

The study of segmental dynamics in stereoregular poly(methyl methacrylate) (PMMA) melts confined between surfaces has shown that the dynamics slow down in the vicinity of the surface, and this effect is stronger with increased polymer/surface interactions. mdpi.com While this study was on PMMA, the principles of altered dynamics in confined environments are relevant to the nanodomains formed in PHDMA. The dielectric properties and relaxation processes are also influenced by the sample preparation method and the presence of any additives or nanofillers. bohrium.com

Crystallization Behavior of Long Alkyl Side Chains in Poly(this compound)

A defining characteristic of poly(this compound) is the ability of its long alkyl side chains to crystallize. This side-chain crystallization is a phenomenon observed in poly(n-alkyl methacrylates) when the alkyl group has a sufficient length, typically with 12 or more carbon atoms. researchgate.net The crystallization of these side chains leads to a semi-crystalline polymer with distinct thermal and structural properties.

The crystallization process involves the packing of the methylene (B1212753) units of the side chains, often into a hexagonal lattice. psu.eduuni-halle.de This organization is influenced by the polymer backbone, which can act as a frustrating element, meaning the section of the side chain closest to the backbone may remain amorphous. escholarship.org The ability of the side chains to overcome the constraints of the main chain and arrange into an ordered crystalline structure is dependent on the flexibility of the backbone and the length of the side chains. escholarship.org For methacrylates, which have a more rigid backbone compared to acrylates, a longer side chain is required for crystallization to occur. escholarship.org

The crystallization and melting of these side chains can be observed using techniques like Differential Scanning Calorimetry (DSC), which reveals a distinct melting peak. For poly(octadecyl methacrylate), a close analog to PHDMA, a strong melting signal is observed around 34-37.5°C. researchgate.netsigmaaldrich.com The exact melting temperature (Tm) and the degree of crystallinity can be influenced by the thermal history and the crystallization process itself. researchgate.net For instance, isothermal crystallization studies on poly(n-hexadecyl methacrylate) have shown changes in the dielectric relaxation strength and the shape of the α-relaxation peak during crystallization. researchgate.net

The crystallization of the side chains is a key factor in the formation of ordered nanostructures. It can lead to a well-ordered lamellar morphology on the mesoscale, with stacked main and side chain layers. uni-halle.de This process is often accompanied by an increase in the coherence length of the nanophase-separated structure. psu.edu

Self-Assembly Phenomena in Poly(this compound) Systems

The amphiphilic nature of poly(this compound), arising from the combination of a more polar methacrylate backbone and nonpolar alkyl side chains, drives various self-assembly phenomena. This leads to the formation of organized structures at the nanoscale, significantly influencing the material's properties.

Formation of Layered Structures and Nanodomains

In the solid state, poly(n-alkyl methacrylates) with sufficiently long side chains, including PHDMA, exhibit nanophase separation. researchgate.net This process involves the segregation of the incompatible main chains and the alkyl side chains, resulting in the formation of distinct nanodomains. The alkyl side chains aggregate to form these nanodomains, which can have sizes typically in the range of 0.5 to 2.0 nm. researchgate.netresearchgate.net

The formation of these nanodomains is evidenced by the appearance of a pre-peak at low scattering angles in X-ray diffraction patterns. researchgate.net The crystallization of the side chains within these nanodomains can further enhance the structural order, leading to the formation of well-defined layered or lamellar structures. psu.eduuni-halle.de In this lamellar morphology, the polymer main chains form layers that are separated by the interdigitated or non-interdigitated crystalline side chains. This side-chain crystallization can increase the order of the nanophase-separated structure, as indicated by the appearance of higher-order diffraction peaks. psu.edu The average interlayer distance in these structures can be influenced by the crystallization conditions. uni-halle.de

Micellar Aggregation and Supramolecular Architectures from Amphiphilic Copolymers

When PHDMA is incorporated into amphiphilic block or random copolymers, it can induce the formation of micelles and other supramolecular architectures in selective solvents. mdpi.com In aqueous solutions, amphiphilic copolymers containing hydrophobic segments like PHDMA and hydrophilic blocks will self-assemble above a critical micelle concentration (CMC). mdpi.com The hydrophobic PHDMA segments form the core of the micelle, while the hydrophilic segments form the outer shell, which stabilizes the structure in the aqueous environment. mdpi.com

The morphology of these self-assembled structures can vary, including spheres, cylinders (wormlike micelles), and vesicles, depending on factors such as the relative block lengths, the solvent, and the polymer concentration. mdpi.commdpi.com For example, amphiphilic random copolymers can form unimolecular micelles through intrapolymer self-organization, where the hydrophobic side chains create a core surrounded by the hydrophilic groups. semanticscholar.org The aggregation number and the size of these micelles can be controlled by tuning the molecular weight and composition of the copolymer. jst.go.jp The formation of these micellar structures can be investigated using techniques like light scattering and fluorescence spectroscopy. nih.govmdpi.com

Phase Separation in Blends and Copolymers Containing Poly(this compound)

The principles of polymer blend miscibility and phase separation are highly relevant to systems containing PHDMA. The miscibility of polymer blends is governed by the thermodynamics of mixing, which depends on the interactions between the polymer components, their molecular weights, and the temperature. kpi.ua Blends of polymers with dissimilar chemical structures, such as a nonpolar polymer like PHDMA and a more polar polymer, are often immiscible and will undergo phase separation.

In block copolymers containing a PHDMA block, microphase separation can occur, leading to the formation of ordered nanostructures like lamellae, cylinders, or spheres, depending on the volume fraction of the blocks. researchgate.net The crystallization of the PHDMA block can further influence this morphology.

When PHDMA or its copolymers are blended with other polymers, the resulting morphology depends on the miscibility of the components. For instance, in blends of a crystalline polymer with an amorphous polymer, phase separation can occur above the melting temperature of the crystalline component. researchgate.net The confinement of one polymer within the microphase-separated domains of a block copolymer can also suppress or alter its phase separation and crystallization behavior. acs.org The tacticity of the polymer chains can also play a role in the phase separation process in polymer blends. nih.gov

Influence of Polymerization Method on Microstructure and Morphology

The method of polymerization used to synthesize poly(this compound) can have a significant impact on its microstructure, which in turn influences its morphology and properties. Key aspects of the microstructure that are affected include molecular weight, molecular weight distribution (polydispersity), and tacticity.

Conventional free-radical polymerization is a common method for synthesizing poly(alkyl methacrylates). iosrjournals.orgbohrium.com However, this method offers limited control over the polymer architecture, often resulting in polymers with broad molecular weight distributions. researchgate.net

Controlled/living radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, provide much greater control over the polymerization process. nih.govbohrium.comwhiterose.ac.uk These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and well-defined architectures, such as block copolymers. researchgate.netmdpi.com For example, RAFT polymerization has been used to synthesize block copolymers of poly(ethylene glycol) methyl ether methacrylate and butyl methacrylate with high blocking efficiency. mdpi.com Similarly, ATRP has been employed to create block copolymers containing poly(octadecyl methacrylate). acs.org

The ability to control the polymer microstructure through the polymerization method is crucial for tailoring the self-assembly and crystallization behavior of PHDMA. For instance, the synthesis of well-defined block copolymers is essential for creating specific micellar morphologies or ordered nanostructures in the solid state. The properties of the resulting materials, such as the thermo-responsive behavior of nanoparticles, are highly dependent on the polymer microstructure. mdpi.com Furthermore, the polymerization technique can influence the morphology of polymer particles prepared by methods like seeded emulsion polymerization. frontiersin.org

Below is a table summarizing the influence of different polymerization methods:

Polymerization MethodControl over MicrostructureTypical Polydispersity (Đ)Resulting Architectures
Free-Radical Polymerization LowHigh (>1.5)Homopolymers, random copolymers
Atom Transfer Radical Polymerization (ATRP) HighLow (<1.5)Homopolymers, block copolymers, gradient copolymers
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization HighLow (<1.4)Homopolymers, block copolymers, gradient copolymers

Advanced Materials Design and Engineering Applications of Heptadecyl Methacrylate Derived Polymers

Polymer Additives and Modifiers

The incorporation of long alkyl side chains, such as the heptadecyl group, into a polymer backbone imparts unique properties that are leveraged in the modification of various materials. These polymers act as effective additives, enhancing the performance of fluids and creating materials with specialized absorption capabilities.

Rheological Modification of Fluids (e.g., as Flow Improvers)

Polymers based on long-chain alkyl methacrylates, such as poly(octadecyl methacrylate) (POMA), are highly effective rheological modifiers, particularly as flow improvers (FIs) and pour point depressants (PPDs) for waxy crude oils and lubricants. acs.orgiosrjournals.org The long, nonpolar alkyl chains of the polymer have a strong affinity for the paraffin (B1166041) (wax) components present in crude oil. acs.org At low temperatures, these wax molecules precipitate and form an interlocking crystal network that immobilizes the oil, increasing its viscosity and pour point. iosrjournals.org

When added to the oil, the alkyl side chains of the POMA polymer co-crystallize with the paraffin molecules. This integration disrupts the formation of large, cohesive wax crystal networks, preventing them from agglomerating and gelling the oil. acs.orgsoton.ac.uk Instead, smaller, non-cohesive wax crystal flocs are formed, which significantly improves the rheological properties of the crude oil at low temperatures. researchgate.net

Research on POMA synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization demonstrates its effectiveness. At a concentration of 2000 ppm, POMA was shown to reduce the gelation point of a waxy crude oil by 4.1°C. acs.org Furthermore, at the same concentration and a temperature of 0°C, the apparent viscosity of the crude oil was dramatically decreased from 379.71 mPa·s to 70.67 mPa·s. acs.org The molecular weight of the polymer is a critical factor; studies on poly(octadecyl methacrylate) have shown that an increase in the molecular weight generally leads to an improved viscosity index in modified lube oils. ijcce.ac.ir

Table 1: Effect of Poly(octadecyl methacrylate) (POMA) on Waxy Crude Oil Rheology

Additive Concentration (ppm)Temperature (°C)Apparent Viscosity without POMA (mPa·s)Apparent Viscosity with POMA (mPa·s)Gelation Point Reduction (°C)
20000379.7170.674.1

Data sourced from studies on poly(octadecyl methacrylate) as a representative long-chain alkyl methacrylate (B99206) polymer. acs.org

Design of Oil-Absorbent Resins from Heptadecyl Methacrylate Copolymers

The inherent hydrophobicity and oleophilicity (oil-attracting nature) of the long alkyl chain make this compound an ideal candidate for synthesizing oil-absorbent resins. Research on analogous monomers like hexadecyl methacrylate (HMA) and octadecyl methacrylate (SMA) confirms this potential. By copolymerizing these monomers with others, such as methyl methacrylate (MMA) or butyl acrylate (B77674) (BA), it is possible to create cross-linked, three-dimensional polymer networks with a high affinity for oils and organic solvents. soton.ac.uktandfonline.com

The long alkyl groups enhance the oil-absorbing capability, while the shorter-chain comonomers and cross-linking agents provide mechanical strength and structural integrity to the resin. soton.ac.uk The synthesis method also plays a crucial role. For instance, using a high internal phase emulsion (HIPE) templating technique creates a porous structure, maximizing the surface area available for oil absorption. tandfonline.comtandfonline.com

Studies on a copolymer of HMA and MMA synthesized via an emulsion template showed a maximum oil absorbency of 34 g/g in trichloromethane. tandfonline.comtandfonline.com Similarly, a resin synthesized from SMA, BA, and styrene (B11656) achieved oil absorption capacities of 34.00 g/g for chloroform (B151607) and 23.18 g/g for toluene (B28343). soton.ac.uk The length of the alkyl chain is directly related to performance; studies comparing lauryl (C12), hexadecyl (C16), and stearyl (C18) methacrylate found that oil absorbency for chloroform increased with chain length, reaching 24, 32, and 34 g/g, respectively. soton.ac.uk

Table 2: Oil Absorbency of Various Long-Chain Alkyl Methacrylate Copolymer Resins

Primary MonomerComonomer(s)Synthesis MethodAbsorbed SolventMaximum Absorbency (g/g)
Hexadecyl Methacrylate (HMA)Methyl Methacrylate (MMA)High Internal Phase EmulsionTrichloromethane34
Octadecyl Methacrylate (SMA)Butyl Acrylate (BA), Styrene (ST)Suspension PolymerizationChloroform34.00
Octadecyl Methacrylate (SMA)Butyl Acrylate (BA), Styrene (ST)Suspension PolymerizationToluene23.18
Octadecyl Methacrylate (SMA)Butyl Acrylate (BA), Benzyl Methacrylate (BZMA)Suspension PolymerizationChloroform56.13
Octadecyl Methacrylate (SMA)Butyl Acrylate (BA), Benzyl Methacrylate (BZMA)Suspension PolymerizationToluene32.85

Data sourced from studies on hexadecyl and octadecyl methacrylate copolymers as representative long-chain alkyl methacrylate resins. soton.ac.uktandfonline.com

Surface and Coating Technologies

Polymers derived from this compound are valuable in applications where surface properties are critical. The long alkyl chain is key to creating surfaces with low energy and high hydrophobicity.

Development of Specialized Coatings for Hydrophobicity and Surface Performance

The polymerization of long-chain alkyl methacrylates like hexadecyl methacrylate results in polymers with very low surface energy, a primary requirement for creating hydrophobic (water-repellent) surfaces. When applied as a coating, the polymer chains orient themselves such that the long, nonpolar alkyl groups are exposed at the surface, creating a barrier that repels water.

These polymers can be used to manufacture coatings that are not only hydrophobic but can achieve superhydrophobicity, where water contact angles exceed 150°. This is often accomplished by combining the low-surface-energy polymer with a micro- or nano-structured surface topography. mdpi.comatu.kz Such coatings have applications in self-cleaning surfaces, anti-icing, and moisture protection. mdpi.com For example, fluorine-containing methacrylic ester copolymers incorporating octadecyl acrylate have been synthesized to create hydrophobic floor coatings. researchgate.net

Integration of Poly(this compound) in Surface Modification Methodologies

Beyond direct coating applications, poly(this compound) and its analogs can be integrated into more complex surface modification strategies. For instance, surfaces of other polymers, such as poly(methyl methacrylate) (PMMA), can be chemically altered to anchor long alkyl chains. One method involves reacting the surface of a PMMA device to create amine-terminated groups, which can then be reacted with a molecule like n-octadecane–1-isocyanate. This process grafts a dense layer of octadecyl chains onto the PMMA surface, transforming it from hydrophilic to highly hydrophobic. researchgate.net

This technique is particularly useful in the fabrication of microfluidic devices, where controlling the surface chemistry of channels is essential for managing fluid flow and preventing the unwanted adsorption of biomolecules. electrochem.org Similarly, hydrogels like poly(2-hydroxyethyl methacrylate) (pHEMA) have been surface-modified with octadecyl chains to create a hydrophobic barrier. nih.gov This modification serves to control the rate of drug release from the hydrogel matrix, demonstrating the versatility of using these long alkyl chains to precisely engineer surface functionality. nih.gov

Functional Polymeric Materials

This compound can be used as a building block for functional polymeric materials where its hydrophobic character is combined with other chemical functionalities. This is typically achieved through copolymerization with a functional monomer.

A prime example is the copolymerization of a long-chain alkyl (meth)acrylate, such as octadecyl acrylate (ODA), with glycidyl (B131873) methacrylate (GMA). tandfonline.comtandfonline.com GMA contains a reactive epoxy group, which can undergo a variety of chemical transformations. The resulting copolymer, poly(GMA-co-ODA), possesses both the hydrophobic, oil-absorbing characteristics imparted by the long alkyl chain and the reactive handles provided by the epoxy groups. tandfonline.com

These dual-functionality polymers have significant potential. The hydrophobic component makes them suitable for applications like oil absorption, while the epoxy groups allow the material to be further modified, for example, by grafting other molecules, cross-linking the polymer network after application, or anchoring the polymer to a substrate. tandfonline.comtandfonline.com This approach enables the design of "tailor-made" copolymers with a combination of properties, such as creating reactive, oil-sorbent materials or compatibilizers for polymer blends. tandfonline.com

Bio-Inspired Material Design Principles utilizing this compound Analogues

The design of advanced materials often draws inspiration from biological systems, which have evolved over millennia to produce materials with exceptional properties. nih.gov Natural materials achieve superior performance through hierarchical structures and carefully controlled interfaces. nih.govmdpi.com Bio-inspired design principles aim to mimic these strategies to create synthetic materials with enhanced functionality. nih.gov Long-chain alkyl methacrylates, such as this compound and its analogues like hexadecyl and octadecyl methacrylate, are valuable monomers in this context. Their long hydrocarbon chains can introduce hydrophobic associations and self-assembly behaviors, mimicking the functions of lipids and other molecules in biological structures.

Hydrogels, with their high water content and soft consistency, are structurally similar to natural biological tissues. nih.gov This makes them prime candidates for bio-inspired material design, particularly in applications like wearable devices, electronic skin, and tissue repair. nih.govsci-hub.se The incorporation of this compound analogues into hydrogel networks is a key strategy for imparting advanced, bio-inspired properties such as self-healing, toughness, and environmental responsiveness.

Researchers have successfully developed multifunctional hydrogels by integrating hydrophobic associations from long-chain alkyl methacrylates. For instance, a polyampholyte hydrogel was prepared by incorporating hexadecyl methacrylate. sci-hub.se This design introduces hydrophobic association, which, in conjunction with electrostatic interactions and hydrogen bonding, results in a hydrogel with excellent stretchability, fatigue resistance, and self-recovery capabilities. sci-hub.se In another study, a skin-inspired bilayer conductive hydrogel was engineered using a tough conductive layer containing hexadecyl methacrylate (HMA) and acrylamide. nih.gov This layer mimics the tough outer epidermis, while a separate adhesive layer mimics the elastic dermis, creating a device suitable for monitoring human movements. nih.gov Similarly, the introduction of octadecyl methacrylate into a polymer matrix can facilitate self-healing properties through hydrophobic associations. acs.org These hydrophobic domains act as reversible crosslinks, allowing the material to repair itself after damage, a hallmark of living tissues. mdpi.com

Nature's strongest and toughest materials, such as nacre (mother-of-pearl), are composites that masterfully combine hard and soft phases. mdpi.com Nacre's "brick-and-mortar" architecture, consisting of hard inorganic platelets bonded by a thin layer of soft organic polymer, allows it to achieve a fracture toughness thousands of times greater than its primary mineral component. mdpi.com This principle of designing layered architectures with controlled interfaces is central to fabricating advanced bio-inspired composites. nih.govmdpi.com

Polymer Matrices for Electrolyte Systems

Gel polymer electrolytes (GPEs) are a critical component in the development of safer and more reliable energy storage devices, such as lithium-ion batteries. rsc.orgnanoge.org They combine the high ionic conductivity of a liquid electrolyte with the mechanical integrity of a solid polymer matrix, mitigating issues like leakage and flammability associated with traditional liquid electrolytes. rsc.orgrsc.org The polymer matrix plays a crucial role, providing a framework that hosts the liquid electrolyte while facilitating ion transport. mdpi.com

Polymers based on long-chain alkyl methacrylates, such as hexadecyl-poly(ethylene glycol) methacrylate, have been investigated as components for GPE matrices. rsc.org In one study, a novel GPE was synthesized using a copolymer of methoxy-poly(ethylene glycol) methacrylate (MPEGM) and hexadecyl-poly(ethylene glycol) methacrylate (HPEGM), plasticized with an ionic liquid. rsc.org The MPEGM component provides polar ether groups that coordinate with lithium ions, while the hexadecyl group in HPEGM can influence the polymer's morphology and mechanical properties. The study systematically varied the composition to optimize performance, demonstrating that the properties of the GPE are highly dependent on the ratio of the polymer matrix components to the plasticizer. rsc.org An electrolyte composed of 32 wt% MPEGM, 8 wt% HPEGM, and 60 wt% of the ionic liquid [Bmim]BF₄ exhibited an ionic conductivity of 1.13 × 10⁻³ S cm⁻¹ at 30 °C, which is comparable to that of liquid electrolytes, along with excellent thermal stability. rsc.org

Below is a data table summarizing the composition and ionic conductivity of different GPEs from the study.

Sample IDMPEGM (wt%)HPEGM (wt%)[Bmim]BF₄ (wt%)Ionic Conductivity at 30°C (S cm⁻¹)
PMH₁₂-504010505.86 x 10⁻⁴
PMH₁₂-60328601.13 x 10⁻³
PMH₁₂-70246701.95 x 10⁻³

Data sourced from a study on gel electrolytes based on poly-(methoxy/hexadecyl-poly(ethylene glycol) methacrylate) copolymers. rsc.org

The preparation of methacrylate-based polymer matrices via methods like UV- or thermally-induced radical polymerization offers an inexpensive and rapid route to creating versatile electrolyte membranes for safer lithium metal batteries. nanoge.org

Development of Composite Materials with Inorganic Fillers (e.g., clays (B1170129), carbon materials)

The incorporation of inorganic nanofillers, such as clays and carbon-based materials, into a polymer matrix is a well-established strategy for creating high-performance composite materials with enhanced mechanical, thermal, and barrier properties. researchgate.netresearchgate.net Polymers derived from this compound and its analogues, like octadecyl methacrylate (ODMA), are particularly suitable as matrices for these composites. aimspress.com The long hydrophobic alkyl chains of ODMA-based polymers can improve compatibility with certain fillers and impart desirable properties like water repellency and lubricity. aimspress.com

When used with fillers like carbon black or nanoclay, this compound-based polymers can form nanocomposites with synergistic effects. mdpi.com For example, the combination of carbon black and nanoclay in a rubber matrix has been shown to enhance mechanical properties and electrical conductivity, with the nanoclay potentially improving the dispersion and conductive network of the carbon black. mdpi.com Similarly, nanocomposites of ODMA with graphene oxide have been synthesized, leveraging the hydrophobic polymer matrix to create materials suitable for applications such as coatings and additives in pipelines to control wax deposition. aimspress.com

The method used to process a polymer nanocomposite is critical as it dictates the degree of filler dispersion and the quality of the interface, which in turn control the final properties of the material. numberanalytics.commdpi.com Several common strategies are employed, including melt blending, solution mixing, and in-situ polymerization. mdpi.comtandfonline.com

Melt Blending: This technique involves mixing the nanofillers with the polymer in its molten state using equipment like an extruder. It is a cost-effective and scalable method, making it suitable for large-scale industrial production. mdpi.comtandfonline.com For a pre-synthesized poly(this compound) polymer, this method would involve heating it above its melting point and mechanically mixing in inorganic fillers like clays or carbon nanotubes. mdpi.com

Solution Mixing: In this method, the polymer is dissolved in a suitable solvent, and the nanofillers are dispersed in the same or a compatible solvent. The two solutions are then mixed, followed by the removal of the solvent to yield the nanocomposite. mdpi.com This process is often used in laboratory settings to achieve a uniform dispersion of fillers. mdpi.com

In-situ Polymerization: This strategy involves polymerizing the monomer (e.g., this compound) in the presence of the dispersed inorganic fillers. tandfonline.com This can lead to strong interactions between the growing polymer chains and the filler surface, sometimes resulting in covalent bonding and preventing the agglomeration of nanoparticles. nih.gov This method is effective for creating composites with a good distribution of fillers like TiO₂ or graphene oxide within the polymer matrix. aimspress.comnih.gov

The performance of a polymer composite is heavily dependent on the interfacial region between the polymer matrix and the inorganic filler. numberanalytics.comiieta.org This interface governs stress transfer from the matrix to the stronger filler particles, and poor adhesion can lead to premature material failure. iieta.org In composites made with poly(this compound), the hydrophobic nature of the polymer matrix plays a key role in dispersion and interaction.

Biomaterials Research (focused on material design, not clinical trials)

The long alkyl chain of this compound (HDMA) makes it a monomer of significant interest in the design of advanced biomaterials. Its incorporation into polymers can impart specific properties, such as hydrophobicity and controlled phase separation, which are critical for the performance of materials used in biomedical applications. Research in this area focuses on harnessing these molecular characteristics to engineer materials for biocompatible surfaces, controlled release systems, and high-performance dental resins.

Design of Biocompatible Polymer Surfaces

The interface between a biomaterial and biological tissue is a critical determinant of its success. Polymers derived from this compound are utilized in surface engineering to create biocompatible and functional interfaces. The long heptadecyl side chain provides a high degree of hydrophobicity, which can be leveraged to control protein adsorption and cellular interaction, thereby improving the biocompatibility of medical devices.

One advanced strategy for surface modification is surface-initiated controlled radical polymerization (SI-CRP), which allows for the growth of polymer chains directly from a substrate, forming a dense layer known as a polymer brush. acs.orgupc.edu This technique enables precise control over the thickness, density, and composition of the surface coating. acs.org this compound can be incorporated into these polymer brushes to create highly tailored surfaces. For instance, block copolymers like poly(L-lactide)-heptadecyl methacrylate have been noted in the context of materials synthesized via these advanced polymerization techniques. acs.orgupc.edu

The design of such surfaces is crucial for applications ranging from medical implants to biosensors. upc.edugoogle.com For example, the hydrophobic nature of poly(this compound) (PHDMA) can create effective barriers against biological fluids, a desirable characteristic for medical implants. Furthermore, copolymerization of HDMA with hydrophilic monomers allows for the creation of amphiphilic surfaces, where the balance of hydrophobic and hydrophilic domains can be tuned to optimize surface wettability and bio-adhesion. This is particularly relevant for ophthalmic implants, where smooth wetting of the optical surface is essential for function. google.com

Stimuli-responsive polymers incorporating this compound have also been developed for medical adhesives. These materials are designed to adhere strongly to bodily surfaces at physiological temperature (37°C) but can be easily detached without causing trauma upon cooling, for example, by applying a water-impregnated towel. google.com This controlled adhesion is achieved by designing polymers where the long alkyl side chains of monomers like this compound influence the polymer's phase transition temperature.

Table 1: Research Findings on Long-Chain Methacrylates for Biocompatible Surfaces

Polymer/Monomer SystemKey Design FeatureApplication PerspectiveCitation
Poly(L-lactide)-heptadecyl methacrylateComponent for polymer brushes via SI-CRPCreation of precisely controlled, functionalized surfaces for advanced biomaterials. acs.org, upc.edu
This compound in copolymersLong alkyl chain provides hydrophobicityUsed in stimuli-responsive medical adhesives for temperature-controlled delamination. google.com
Hexadecyl Methacrylate (analogue)Hydrophobic natureForms effective barriers against biological fluids, enhancing medical implant performance.
Hydrophilic/Hydrophobic CopolymersTunable surface wettabilityOptimization of optical surfaces for ophthalmic implants. google.com

Encapsulation Systems for Controlled Release (material perspective)

From a materials perspective, this compound is a valuable component for creating sophisticated encapsulation and controlled release systems. Its long, hydrophobic alkyl chain is instrumental in forming stable polymeric matrices and microcapsules capable of sequestering therapeutic or active agents.

Research has identified this compound as a potential monomer for the shell of smart microcapsules. google.com In such systems, the polymer shell's permeability can be designed to respond to specific triggers, such as temperature or changes in the chemical environment, allowing for the controlled release of the encapsulated contents. google.com The incorporation of HDMA into the polymer structure contributes to the formation of robust, hydrophobic domains within the shell, which is critical for both protecting the payload and modulating its release.

The fundamental principle relies on the amphiphilic nature of copolymers containing HDMA. When copolymerized with hydrophilic monomers, such as methacrylic acid, the resulting amphiphilic copolymers can self-assemble in aqueous media to form nano-sized aggregates or vesicles. mdpi.com The hydrophobic heptadecyl chains form the core of these aggregates, creating a suitable environment for encapsulating lipophilic (oil-soluble) drugs or other active agents. The hydrophilic segments form the outer corona, ensuring colloidal stability in an aqueous environment.

The release of the encapsulated agent is governed by the properties of the polymer matrix. For polymers rich in HDMA, the release is often diffusion-controlled, where the agent slowly permeates through the hydrophobic matrix. The stability and degradation rate of these polymers can be tailored by copolymerizing HDMA with other monomers, such as biodegradable polyesters, to achieve a desired release profile over a prolonged period. nih.gov This makes HDMA-derived polymers suitable for long-term drug delivery devices where a slow, sustained release is required. nih.gov

Table 2: this compound in Controlled Release Systems

System TypeRole of this compoundRelease Mechanism PrincipleCitation
Smart MicrocapsulesMonomer for the polymer shell material.Contributes to a responsive barrier for triggered release of contents. google.com
Polymeric MatricesForms stable, hydrophobic matrix.Diffusion-controlled release of encapsulated therapeutic agents.
Amphiphilic Copolymer AggregatesForms the hydrophobic core for encapsulation.Sequesters lipophilic agents, with release modulated by matrix properties. mdpi.com

Incorporation into Dental Resins and Adhesives (material science aspect)

In the material science of dentistry, monomers are selected to provide a combination of mechanical durability, aesthetic stability, and biocompatibility. This compound, particularly in its functionalized forms, is being explored for its potential to enhance the performance and longevity of dental restorative materials. 43.230.198

A key area of research is the development of antimicrobial dental composites to combat secondary caries, a common reason for the failure of restorations. scirp.org This is achieved by incorporating quaternary ammonium (B1175870) methacrylates (QAMs) into the resin matrix. Dimethylamino this compound (DMAHPDM) is one such antimicrobial monomer that can be copolymerized with standard dental resin monomers like bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). google.com43.230.198

The material science principle involves immobilizing the antimicrobial agent within the polymer network. mdpi.com The DMAHPDM monomer contains a polymerizable methacrylate group, allowing it to form covalent bonds with the surrounding resin matrix during the curing process. Its long heptadecyl alkyl chain and quaternary ammonium group work together to disrupt the cell membranes of bacteria that come into contact with the surface of the restoration, thereby inhibiting biofilm formation without leaching harmful substances. mdpi.com This contact-killing mechanism is a significant advantage over systems that rely on the release of biocidal agents, which can deplete over time and pose toxicity risks. mdpi.com

The incorporation of long-chain methacrylate monomers like DMAHPDM can also influence the physical and mechanical properties of the final composite. The long alkyl chain can act as a plasticizer, potentially reducing polymerization shrinkage stress and improving the fracture toughness of the resin. However, the concentration must be carefully optimized, as excessive amounts might decrease properties like surface hardness. mdpi.com Research focuses on balancing the antimicrobial efficacy with the required mechanical strength and long-term stability suitable for the aggressive oral environment. 43.230.198frontiersin.org

Table 3: Research on this compound Derivatives in Dental Materials

CompoundFunction in Dental ResinMechanism/Material Science AspectCitation
Dimethylamino this compound (DMAHPDM)Antimicrobial monomerCovalently bonds into the polymer matrix; provides a non-leaching, contact-killing antimicrobial surface. google.com, 43.230.198
Quaternary Ammonium Methacrylates (General)Immobilized antimicrobial agentsLong alkyl chains disrupt bacterial membranes upon contact, inhibiting biofilm formation. mdpi.com
Base Dental Monomers (for context)Structural matrix formersCopolymerized with functional monomers like DMAHPDM to form the bulk of the restoration. 43.230.198

Computational and Theoretical Studies on Heptadecyl Methacrylate Systems

Molecular Modeling of Heptadecyl Methacrylate (B99206) Polymerization Processes

Molecular modeling is instrumental in elucidating the intricate steps of polymerization, including initiation, propagation, termination, and chain transfer. For heptadecyl methacrylate, free-radical polymerization is a common synthesis route, and its kinetics can be modeled using various computational techniques. nih.gov

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate the transition state energies and reaction rate coefficients for the fundamental reactions involved in polymerization. acs.orgarxiv.org These calculations help to establish structure-reactivity relationships, explaining how the long heptadecyl ester group influences polymerization rates compared to shorter-chain methacrylates. acs.org For instance, the bulky side chain can sterically hinder the approach of a propagating radical to the monomer's vinyl group, potentially affecting the propagation rate constant (k_p).

Kinetic modeling, often employing methods like the method of moments or Monte Carlo simulations, can use these quantum-derived rate constants to predict macroscopic outcomes such as monomer conversion over time and the resulting molecular weight distribution of the poly(this compound). acs.orgresearchgate.net These models can also account for diffusion-controlled effects, such as the autoacceleration phenomenon (gel effect) that is characteristic of bulk methacrylate polymerizations, where an increase in viscosity reduces the termination rate. researchgate.net

Table 1: Computational Methods in Modeling Methacrylate Polymerization

Computational Method Application Area Key Insights for this compound References
Density Functional Theory (DFT)Calculation of rate coefficients (k_p, k_t)Predicts activation energies for propagation and termination; explains steric effects of the C17H35 side chain on reactivity. acs.org, rsc.org, acs.org
Ab Initio Molecular DynamicsSimulation of reaction pathwaysVisualizes the dynamic process of monomer addition to a growing polymer chain. mdpi.com
Monte Carlo SimulationsPrediction of polymer propertiesSimulates molecular weight distribution, polymer chain branching, and cross-linking. acs.org
Kinetic Modeling (e.g., Method of Moments)Macroscopic polymerization behaviorPredicts overall reaction rate, monomer conversion, and the onset of autoacceleration. researchgate.net

Simulation of Poly(this compound) Chain Dynamics and Conformations

The physical properties of poly(this compound) (PHDMA) are intrinsically linked to the dynamics and conformational arrangements of its polymer chains. Molecular dynamics (MD) simulations, at both all-atom and coarse-grained levels, are employed to study these characteristics. rsc.orgrsc.org

Coarse-grained (CG) simulations, where groups of atoms are represented as single beads, allow for the study of larger systems over longer timescales. researchgate.netnih.gov This approach is particularly useful for investigating the global conformation of PHDMA chains, such as the radius of gyration and end-to-end distance, and how these change in different solvent environments or in the melt state. researchgate.netschrodinger.com CG models are parameterized to reproduce properties from either experimental data or more detailed all-atom simulations. nih.gov

Table 2: Simulated Properties of Poly(alkyl methacrylate) Chains

Property Simulation Method Significance for Poly(this compound) References
Radius of Gyration (Rg)Coarse-Grained MDDescribes the overall size and compactness of the polymer coil in solution or melt. mdpi.com
End-to-End DistanceAll-Atom or Coarse-Grained MDCharacterizes the global conformation and flexibility of the polymer chain. researchgate.net
Torsional Autocorrelation FunctionsAll-Atom MDReveals the timescales of local motions within the backbone and side chains, relating to material viscoelasticity. rsc.org
Glass Transition Temperature (Tg)All-Atom MDPredicts the temperature at which the polymer transitions from a glassy to a rubbery state, a critical material property. rsc.org
Side-Chain OrderingAll-Atom MDInvestigates the tendency of the long heptadecyl groups to pack into ordered, crystalline-like domains. mdpi.com

Prediction of Self-Assembly Behavior using Computational Methods

The amphiphilic nature of molecules containing the long, hydrophobic heptadecyl chain and a more polar methacrylate headgroup makes them candidates for self-assembly, particularly when incorporated into block copolymers. Computational methods are invaluable for predicting how these polymers will aggregate in solution to form structures like micelles or vesicles. mdpi.commdpi.com

Coarse-grained MD and Dissipative Particle Dynamics (DPD) are powerful techniques for simulating the self-assembly of large numbers of polymer chains. schrodinger.comrsc.org These simulations can predict the critical micelle concentration (CMC), aggregation number, and the morphology (e.g., spherical micelles, worm-like micelles, vesicles) of the resulting nanostructures. princeton.edu For a block copolymer like poly(ethylene oxide)-b-poly(this compound), simulations can model how the block ratio and solvent quality drive the formation of a hydrophobic core composed of PHDMA blocks and a hydrophilic corona of PEO blocks. princeton.edu

The critical packing parameter (CPP) is a conceptual tool often used to predict morphology, and its components can be estimated from molecular simulations. rsc.org By calculating the volume of the hydrophobic block, the headgroup area, and the hydrophobic chain length, a prediction of the final aggregate shape can be made, which can then be verified by direct, large-scale simulation. rsc.org Machine learning models are also emerging as a tool to predict self-assembly behavior directly from the chemical structure of the amphiphile. rsc.org

Quantum Chemical Calculations for Monomer Reactivity and Reaction Pathways

Key calculated parameters include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding charge transfer and reactivity in initiation and propagation steps.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the monomer. unipd.it This can identify the electrophilic and nucleophilic sites, showing, for example, the partial positive charge on the vinyl carbon atom beta to the carbonyl group, which is the primary site of radical attack.

Activation Energies (Ea): DFT can be used to model the entire reaction coordinate for monomer addition, including the transition state structure. acs.org The calculated activation energy for this step is directly related to the propagation rate constant (k_p), allowing for a theoretical comparison of reactivity among different methacrylate monomers. acs.orgnih.gov Studies on a series of alkyl methacrylates show how the electronic nature of the ester group influences these barriers. acs.org While the long heptadecyl chain is primarily electronically inductive, its main influence is steric, which can also be quantified by analyzing the geometry and energy of the transition state. nih.gov

These quantum chemical studies help build robust Quantitative Structure-Property Relationship (QSPR) models, which can predict the polymerization behavior of new monomers without the need for extensive experimentation. nih.gov

Table 3: Quantum Chemical Descriptors for Methacrylate Reactivity

Descriptor Computational Method Relevance to this compound Reactivity References
Activation Energy (Ea) of PropagationDensity Functional Theory (DFT)Determines the intrinsic rate of monomer addition to a growing radical chain. A key predictor of polymerizability. nih.gov, researchgate.net
Partial Atomic ChargesDFT, Semi-empirical methodsIndicates the electrophilicity of the vinyl carbons, which is the site of nucleophilic radical attack. nih.gov
1-electron Reactivity IndexDensity Functional Theory (DFT)A quantum chemical descriptor that has shown a strong correlation with experimental propagation rate coefficients (k_p) for methacrylate monomers. nih.gov
Transition State GeometryDensity Functional Theory (DFT)Provides insight into steric hindrance caused by the heptadecyl side chain during the propagation step. rsc.org, acs.org

Advanced Analytical and Characterization Methodologies in Heptadecyl Methacrylate Research

Spectroscopic Techniques for Structural Elucidation and Kinetic Monitoring

Spectroscopic methods are indispensable for confirming the chemical structure of heptadecyl methacrylate (B99206) and for tracking the progress of its polymerization. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Composition and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of heptadecyl methacrylate and its polymer. Both ¹H NMR and ¹³C NMR are utilized to identify the various proton and carbon environments within the molecule.

In the ¹H NMR spectrum of the monomer, characteristic peaks confirm the presence of the methacrylate group and the long alkyl chain. For a similar long-chain methacrylate, octadecyl methacrylate (OMA), the vinylic protons of the methacrylate group appear as distinct signals, while the protons of the methyl group on the methacrylate unit also show a characteristic chemical shift. rsc.orgresearchgate.net The long methylene (B1212753) chain of the heptadecyl group typically appears as a broad singlet, with the terminal methyl group of the alkyl chain showing a distinct triplet. acs.org For instance, in the ¹H NMR spectrum of octadecyl methacrylate, peaks for the saturated aliphatic protons of CH₂ and CH₃ groups are observed between 0.86–1.57 ppm. acs.org A triplet at 0.86 ppm is assigned to the terminal CH₃ protons, and a broad singlet at 1.23 ppm corresponds to the CH₂ protons of the octadecyl chain. acs.org

Upon polymerization to PHDMA, the peaks corresponding to the vinylic protons disappear, indicating the consumption of the double bond. This is a clear marker for successful polymerization. The signals from the alkyl chain and the methacrylate methyl group remain, though they may experience slight shifts and broadening due to the change in the chemical environment from monomer to polymer.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for the carbonyl carbon, the vinylic carbons in the monomer, and the various carbons of the heptadecyl chain. rsc.org In the polymer, the vinylic carbon signals are replaced by signals corresponding to the new sp³ carbons of the polymer backbone. The chemical shifts in the ¹³C NMR spectrum of poly(octadecyl methacrylate) confirm the polymer structure, with signals corresponding to the carbonyl carbon, the carbons of the polymer backbone, and the carbons of the long alkyl side chain. core.ac.uk

Table 1: Representative ¹H NMR Chemical Shifts for Long-Chain Methacrylates and their Polymers

Functional Group Monomer Chemical Shift (ppm) Polymer Chemical Shift (ppm)
Vinylic Protons (=CH₂) 5.5 - 6.1 Absent
Ester Methylene (-OCH₂-) ~4.1 ~3.9
Alkyl Chain Methylene (-(CH₂)₁₅-) ~1.2-1.4 ~1.2-1.4
Terminal Methyl (-CH₃) ~0.9 ~0.9
Methacrylate Methyl (-C(CH₃)=) ~1.9 ~0.8-1.1

Note: Values are approximate and can vary based on solvent and specific long-chain methacrylate.

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and monitoring the polymerization of this compound. specificpolymers.com The FTIR spectrum of the HDMA monomer exhibits characteristic absorption bands that confirm its chemical structure.

A strong absorption peak around 1720-1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. acs.orgiosrjournals.org The presence of the vinyl group is confirmed by peaks corresponding to C=C stretching, typically around 1630-1640 cm⁻¹. Additionally, C-H stretching vibrations of the alkyl chain are observed in the region of 2850-2960 cm⁻¹. The C-O stretching vibrations of the ester group usually appear as strong bands in the 1100-1300 cm⁻¹ region. acs.orgresearchgate.net

The polymerization of HDMA can be effectively monitored in real-time using ATR-FTIR spectroscopy. mdpi.comunl.edu As the polymerization proceeds, the intensity of the absorption band corresponding to the C=C double bond decreases, eventually disappearing upon completion of the reaction. mdpi.com This allows for the kinetic study of the polymerization process. The spectrum of the resulting poly(this compound) will show the disappearance of the vinyl peaks, while the strong carbonyl peak and the alkyl chain absorptions will remain, confirming the formation of the polymer. acs.org

Table 2: Key FTIR Absorption Bands for this compound and its Polymer

Functional Group Wavenumber (cm⁻¹) Monomer Polymer
C-H Stretch (Alkyl) 2850-2960 Present Present
C=O Stretch (Ester) 1720-1730 Present Present
C=C Stretch (Vinyl) 1630-1640 Present Absent

Chromatographic Methods for Molecular Weight and Distribution Analysis

Chromatographic techniques are essential for characterizing the molecular weight and molecular weight distribution of poly(this compound), which are critical parameters influencing its physical and chemical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method used to determine the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of PHDMA. iosrjournals.orgjlu.edu.cn This technique separates polymer molecules based on their hydrodynamic volume in solution. lcms.cz

In a typical GPC/SEC analysis, a solution of the polymer is passed through a column packed with porous gel. lcms.cz Larger polymer coils are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to a greater extent and have a longer retention time. lcms.cz The elution profile is monitored by a detector, commonly a refractive index (RI) detector. tandfonline.com

The system is calibrated using polymer standards of known molecular weights, such as polystyrene, to generate a calibration curve of log(molecular weight) versus elution time. lcms.cz This allows for the determination of the molecular weight distribution of the PHDMA sample. The PDI value provides information about the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, often characteristic of a well-controlled polymerization, while higher values suggest a broader range of polymer chain lengths. acs.org For instance, poly(octadecyl methacrylate) synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization can exhibit narrow molecular weight distributions with PDI values between 1.19 and 1.35. acs.org

Table 3: Typical GPC/SEC Data for a Long-Chain Poly(methacrylate)

Parameter Description Typical Value
Mₙ ( g/mol ) Number-Average Molecular Weight 10,000 - 200,000+
Mw ( g/mol ) Weight-Average Molecular Weight 15,000 - 300,000+
PDI (Mw/Mₙ) Polydispersity Index 1.1 - 3.0+

Note: Values are illustrative and depend heavily on polymerization conditions.

Calorimetric and Thermal Analysis

Calorimetric and thermal analysis techniques are employed to investigate the thermal transitions and properties of both this compound monomer and its polymer. These properties are crucial for understanding the material's behavior at different temperatures.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymerization Kinetics

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. eag.com For this compound and its polymer, DSC is used to determine key thermal events such as melting, crystallization, and glass transition temperatures, as well as to study the kinetics of polymerization. iosrjournals.orgjlu.edu.cn

The DSC thermogram of the HDMA monomer would typically show a sharp endothermic peak corresponding to its melting point. researchgate.net For the polymer, PHDMA, the long heptadecyl side chains can crystallize, leading to a melting endotherm. The melting point of poly(octadecyl methacrylate) has been observed in the range of 40–48 °C. acs.org DSC can also detect the glass transition temperature (Tg), which appears as a step-like change in the baseline of the DSC curve. rigaku.comtandfonline.com The Tg is a characteristic property of the amorphous portion of the polymer.

Table 4: Thermal Properties of Long-Chain Methacrylates and their Polymers by DSC

Material Thermal Event Typical Temperature Range (°C)
Monomer Melting Point (Tₘ) Varies (e.g., Octadecyl methacrylate ~20-30°C)
Polymer Glass Transition (T₉) Varies (e.g., Poly(octadecyl methacrylate) ~ -35 to -4°C) tandfonline.com
Polymer Side-Chain Melting (Tₘ) 30 - 50 acs.orgresearchgate.net

Note: Values are approximate and can be influenced by factors like molecular weight and measurement conditions.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies (of polymers)

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. For polymers of this compound, TGA provides insights into their decomposition mechanisms and operational temperature limits.

The thermal degradation of poly(n-alkyl methacrylates) is a complex process that typically involves multiple stages. The stability of these polymers is influenced by the length of the alkyl side chain. Generally, the degradation process for polymethacrylates can involve ester cleavage, which generates volatile products, and subsequent fragmentation of the polymer backbone. cnrs.fr For poly(n-alkyl methacrylates) with longer alkyl chains, the degradation can also yield olefins and methacrylic acid. researchgate.net

In a study on a copolymer containing octadecyl methacrylate (a close structural analog to this compound), TGA was used to confirm interactions with bovine serum albumin (BSA). The analysis showed that the temperature of the fastest weight loss for the polymer-BSA aggregate was 314 °C, which was slightly higher than that of pure BSA at 308 °C, indicating that the polymer enhanced the thermal stability of the protein. nih.govnih.gov This suggests that the long alkyl chains can have a stabilizing effect through intermolecular interactions.

For comparison, studies on poly(methyl methacrylate) (PMMA) show a multi-step degradation process. The first stage, occurring between 180–350 °C, is attributed to the degradation of thermally weaker bonds, while the second stage, from 350–400 °C, corresponds to random chain scission and depropagation. mdpi.com The incorporation of additives, such as copper hydroxy methacrylate, has been shown to significantly increase the thermal stability of PMMA, raising the temperature of 50% weight loss (T50) by as much as 45 °C. researchgate.net

Table 1: TGA Decomposition Data for Related Methacrylate Polymers

Polymer/Composite Onset Decomposition Temp. (°C) Temperature of Max. Weight Loss (°C) Key Finding Reference
P(AA-co-OMA)-BSA ~210 314 Polymer slightly increased the thermal stability of BSA. nih.gov
Poly(THPMA) ~230 - 50% weight loss at 365 °C. researchgate.net
Poly(PPMA) ~230 - 50% weight loss at 340 °C. researchgate.net
PMMA ~180-290 (1st stage) ~365 (2nd stage peak) Two-step degradation mechanism is common. mdpi.com
PMMA + 3% CHM - - T50 increased by ~45 °C compared to pure PMMA. researchgate.net

(Data is illustrative of the analytical findings for analogous polymer systems)

Scattering and Diffraction Techniques for Microstructure and Morphology

X-Ray Diffraction (XRD) for Crystallinity and Ordering

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to investigate the atomic and molecular structure of materials. In polymer science, it is essential for determining the degree of crystallinity and identifying the packing structure of polymer chains. For polymers with long alkyl side chains, such as poly(this compound) (PHDMA), the side chains can crystallize independently of the amorphous main chain, leading to a semi-crystalline structure. benicewiczgroup.com

The XRD pattern of a semi-crystalline polymer is characterized by sharp diffraction peaks superimposed on a broad, amorphous halo. utah.edu The sharp peaks arise from the ordered, crystalline regions, while the halo is produced by the disordered, amorphous regions. The degree of crystallinity can be quantified by comparing the integrated area of the crystalline peaks to the total area under the diffraction curve. utah.edudiva-portal.org

Polymers with long n-alkyl side chains (n ≥ 10) often exhibit a crystal lattice structure where the side chains pack in a hexagonal arrangement. dntb.gov.uabohrium.com This is a common feature of comb-like polymers. Research on poly(stearyl methacrylate) (PSMA), which has an 18-carbon side chain and is a close homolog of PHDMA (17-carbon side chain), provides significant insight. XRD analysis of PSMA shows a prominent diffraction peak corresponding to a d-spacing of 0.416 nm. researchgate.net This peak is attributed to the (100) reflection of a hexagonal rotator phase, which is typical for the packing of n-alkanes. researchgate.net Given the structural similarity, PHDMA is expected to exhibit a comparable XRD pattern with a primary diffraction peak indicating hexagonal packing of its heptadecyl side chains.

The interchain distance (r) within the crystalline domains can be calculated from the position of the diffraction peaks (2θ) using Bragg's Law. For amorphous PMMA, XRD patterns show broad peaks from which interchain distances of approximately 3.5 Å (for polymer chains) and 1.5 Å (for pendant groups) have been computed. asianpubs.org For the crystalline domains of PHDMA, the d-spacing would be significantly influenced by the ordered packing of the C17 side chains.

Table 2: XRD Findings for Long-Chain Poly(alkyl methacrylate)s and Related Polymers

Polymer Crystalline Structure/Feature d-spacing (nm) Key Finding Reference
Poly(stearyl methacrylate) (PSMA) Hexagonal rotator phase 0.416 (for 100 reflection) Side chains crystallize in a hexagonal lattice, similar to n-alkanes. researchgate.net
Comb-like Polyacrylates (C22 side chain) Hexagonal crystal lattice - Enthalpy of melting increases with the fraction of crystallizable side chains. dntb.gov.uamdpi.com
Poly(methyl methacrylate) (PMMA) Amorphous - XRD pattern shows broad halos, indicating a lack of long-range order. asianpubs.orgtubitak.gov.tr

(This table includes data from closely related polymers to infer the expected characteristics of this compound.)

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structures

Small-Angle X-ray Scattering (SAXS) is an analytical technique that provides information about nanoscale structures, typically in the range of 1 to 100 nm. anton-paar.comri.se It is particularly useful for characterizing the size, shape, and arrangement of nanoparticles, micro-domains, and other large-scale structures in materials like comb-like polymers.

For polymers like poly(this compound), the long alkyl side chains can self-assemble into ordered nanodomains within the polymer matrix. SAXS is used to probe these structures. In their undeformed state, comb-like and bottlebrush copolymers often exhibit a single prominent interference peak in their SAXS profile. mdpi.com This peak corresponds to the average distance between domains formed by the aggregation of the side chains, which are typically arranged in a disordered, liquid-like configuration. mdpi.com

Studies on copolymers with crystallizable side chains have shown that SAXS can elucidate the process of phase separation and mixing. For instance, copolymers with a high fraction of crystallizable side chains (e.g., >55 wt%) were found to form lamellar crystallites, while those with lower fractions formed smaller, more isolated crystallites. dntb.gov.uamdpi.com The scattering pattern is characteristic of the nanostructures present and can be used to determine parameters such as particle size, shape, and internal structure. anton-paar.com

In block copolymers containing poly(stearyl methacrylate), SAXS has been used to show that the inter-particle distance is affected by the crystallization of the surrounding matrix. benicewiczgroup.com Furthermore, in situ SAXS experiments can monitor morphological transitions during polymerization, revealing the evolution from spherical nanoparticles to worm-like or vesicular structures. acs.org While specific SAXS data for a PHDMA homopolymer is scarce, the principles derived from similar comb-like polymers suggest that it would exhibit scattering patterns indicative of nanophase separation, driven by the aggregation and crystallization of the heptadecyl side chains.

Dynamic Light Scattering (DLS) for Particle Size and Aggregation

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles or polymers in suspension or solution. horiba.commdpi.com The technique works by analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Smaller particles move more rapidly, leading to faster fluctuations, from which the particle's hydrodynamic diameter (Dh) can be calculated using the Stokes-Einstein equation. horiba.com

In the context of this compound research, DLS is primarily used to study the aggregation and self-assembly behavior of its polymers and copolymers in solution. Amphiphilic block copolymers containing a hydrophobic block, such as poly(this compound), and a hydrophilic block can form micellar structures when placed in a selective solvent.

For example, a study on block copolymers of N-vinyl pyrrolidone (hydrophilic) and poly(n-alkyl methacrylates) like poly(stearyl methacrylate) (hydrophobic) demonstrated the formation of large, spherical, and compact micellar structures in water (a selective solvent for the hydrophilic block). mdpi.com DLS measurements revealed the hydrodynamic radii (Rh) and aggregation numbers of these micelles. Similarly, another study on copolymers of poly(acrylic acid-co-octadecyl methacrylate) used DLS to investigate their aggregation with BSA, providing data on particle size. nih.govresearchgate.net

Research on the self-assembly of homopolymers terminated with hydrophobic end groups has also utilized DLS. The studies showed that the hydrodynamic diameters of the resulting structures were dependent on the degree of polymerization of the hydrophilic polymer chain. tongji.edu.cn For block copolymers of poly(methyl methacrylate-b-lauryl methacrylate), DLS measurements showed the formation of discrete micelles with a hydrodynamic diameter of approximately 25 nm. nih.gov These findings illustrate that DLS is a key tool for characterizing the size and solution behavior of nanoparticles and aggregates formed by polymers containing long hydrophobic alkyl chains like this compound.

Table 3: DLS Data for Self-Assembled Structures of Related Methacrylate Copolymers

Polymer System Solvent Measured Parameter Finding Reference
PNVP-b-PSMA Aqueous Solution Hydrodynamic Radius (Rh) Formation of large, spherical micellar structures. mdpi.com
PMMA-b-PLMA Dodecane Hydrodynamic Diameter (Dh) Formation of discrete micelles (~25 nm). nih.gov
PDEA Homopolymers (end-capped) Water (pH 2) Hydrodynamic Diameter (Dh) Dh decreased from 255 nm to 109 nm as the polymer chain length increased. tongji.edu.cn

(PNVP = Poly(N-vinyl pyrrolidone), PSMA = Poly(stearyl methacrylate), PMMA = Poly(methyl methacrylate), PLMA = Poly(lauryl methacrylate), PDEA = Poly(diethylaminoethyl))

Microscopy Techniques for Direct Morphological Observation

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of the morphology, size, and internal structure of materials at the nanoscale. nih.gov In polymer science, TEM is indispensable for observing the self-assembled nanostructures of copolymers and polymer composites.

For polymers containing this compound, TEM is used to visualize the morphologies resulting from the microphase separation of its block copolymers or the aggregation of its polymers in solution. The long, hydrophobic heptadecyl side chains drive the formation of distinct nanostructures. For instance, research on a copolymer of acrylic acid and octadecyl methacrylate (a C18 analog) revealed through TEM that its aggregates with BSA had particle sizes primarily between 100 nm and 200 nm. nih.gov

Studies of other comb-like and bottlebrush polymers demonstrate the variety of morphologies that can be observed with TEM. Depending on architectural parameters like backbone length and grafting density, these polymers can self-assemble into structures such as single core-shell micelles or more complex "pearl-necklace" arrangements where several small micelles are strung together by the polymer backbone. researchgate.net Crystallization-driven self-assembly of coil-comb shaped block copolypeptoids has been shown by cryo-TEM to form structures ranging from long, worm-like nanofibrils to shorter, rigid nanorods and even two-dimensional nanosheets, depending on the volume fraction of the crystallizable block. osti.gov

In the case of polymer nanocomposites, TEM can reveal the dispersion of fillers within the polymer matrix. For example, in PMMA/clay nanocomposites, TEM has been used to distinguish between exfoliated and intercalated morphologies of the clay layers, which has a direct impact on the material's properties. anton-paar.com Given these examples, TEM analysis of this compound-containing polymers would be expected to reveal a rich variety of morphologies, including crystalline domains, micellar aggregates, and phase-separated structures, providing direct evidence of their nanoscale organization.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Poly(this compound)
Poly(n-alkyl methacrylate)
Poly(methyl methacrylate)
Octadecyl methacrylate
Poly(acrylic acid-co-octadecyl methacrylate)
Bovine serum albumin
Copper hydroxy methacrylate
Poly(THPMA)
Poly(PPMA)
Poly(stearyl methacrylate)
Poly(vinylidene fluoride)
Poly(N-vinyl pyrrolidone)
Poly(lauryl methacrylate)
Poly(diethylaminoethyl)
Acrylic acid

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface topography and morphology of materials synthesized from this compound. This technique uses a focused beam of electrons to scan the sample's surface, generating high-resolution images that reveal detailed features at the micro- and nanoscale. rsc.orguc.edu In the context of poly(this compound), SEM is particularly valuable for visualizing the structure of porous materials, such as monolithic columns prepared for chromatographic applications.

Research on analogous long-chain alkyl methacrylate-based materials demonstrates the power of SEM in evaluating the quality and structure of the polymer network. For instance, when octadecyl methacrylate is polymerized with a cross-linking agent like ethylene (B1197577) dimethacrylate in the presence of porogenic (pore-forming) solvents, a continuous porous rod, or monolith, is formed. srce.hr SEM analysis of these monoliths reveals a characteristic globular morphology, where aggregated microspheres form a highly interconnected porous framework. srce.hr The size of these globules and the interstitial pores is critical for the material's performance in separation science. SEM imaging allows researchers to assess the homogeneity of this structure and confirm the presence of macropores, which facilitate fluid flow through the column. srce.hr The detailed surface texture and pore structure observed via SEM are directly related to the conditions of polymerization, including the type and ratio of porogenic solvents used. srce.hr

Material AnalyzedKey Morphological FeatureObservation via SEMSignificance
Poly(octadecyl methacrylate-co-ethylene dimethacrylate) MonolithGlobular AggregatesInterconnected clusters of spherical polymer microspheres.Forms the primary solid framework of the monolith.
Poly(octadecyl methacrylate-co-ethylene dimethacrylate) MonolithPorous NetworkPresence of micro-, meso-, and macropores throughout the structure.Crucial for mobile phase flow and analyte interaction in chromatography. srce.hr
Poly(octadecyl methacrylate-co-ethylene dimethacrylate) MonolithStructural HomogeneityUniformity of the globular and porous structure across the column.Indicates consistent and reproducible material synthesis.

Rheological Characterization of Poly(this compound) Solutions and Melts

Rheology is the study of the flow and deformation of matter, providing crucial information on the viscoelastic properties of polymer solutions and melts. aip.org For poly(this compound) (PHDMA), rheological measurements are key to understanding how the long alkyl side chains influence its behavior, which is essential for applications such as lubricant additives or flow improvers. uc.edubohrium.com The rheological properties are typically characterized by parameters such as viscosity, storage modulus (G'), which represents the elastic response, and loss modulus (G''), which represents the viscous response. mdpi.com

Studies on poly(octadecyl methacrylate) (PODMA), a close structural analog, show that its addition to solutions like crude oil significantly alters the rheological profile. acs.org The polymer's effectiveness as a flow improver is quantified by measuring the solution's apparent viscosity and gelation point (the temperature at which G' and G'' crossover). As the concentration of PODMA in a waxy crude oil increases, the gelation point of the oil is depressed, and the apparent viscosity at low temperatures is significantly reduced. acs.org This is attributed to the polymer co-crystallizing with the wax components in the oil, modifying the crystal structure and preventing the formation of a rigid gel network. bohrium.com The length of the alkyl side chain is critical; it provides the necessary steric repulsion and interaction to modify flow behavior. aip.org

Furthermore, research on copolymers of octadecyl acrylate (B77674) and methyl acrylate shows that the intrinsic viscosity and entanglement plateau modulus are heavily influenced by the long side chains. rsc.org The entanglement plateau modulus for a polymer with a high octadecyl content is found to be an order of magnitude lower than that of the polymer backbone alone, a characteristic feature of densely grafted bottlebrush-like polymers. rsc.org This highlights the "internal plasticization" effect of the long, flexible side chains, which increases the distance between polymer backbones and reduces entanglements.

Sample (in Waxy Crude Oil)Concentration (ppm)Gelation Point (°C)Apparent Viscosity at 0°C (mPa·s)
Untreated Crude Oil012.3379.71
Crude Oil + PODMA (RAFT-synthesized)50011.8N/A
Crude Oil + PODMA (RAFT-synthesized)10009.5N/A
Crude Oil + PODMA (RAFT-synthesized)15008.6N/A
Crude Oil + PODMA (RAFT-synthesized)20008.270.67
Data adapted from studies on poly(octadecyl methacrylate) (PODMA) as a flow improver. acs.org

Positron Annihilation Lifetime Spectroscopy (PALS) for Free Volume Investigations

Positron Annihilation Lifetime Spectroscopy (PALS) is a highly sensitive, non-destructive technique used to probe the free volume holes in polymers at a sub-nanometer level. made-in-china.com The method involves implanting positrons into the material, where some form positronium (Ps), a bound state of a positron and an electron. The lifetime of the ortho-positronium (o-Ps) species, which preferentially localizes in the free volume regions, is directly correlated with the size of these holes. researchgate.net PALS is uniquely capable of detecting changes in free volume associated with phase transitions, such as the glass transition or the melting of crystalline domains. acs.org

For polymers with long alkyl side chains like poly(this compound), PALS provides critical insights into the structural changes that occur during the melting and crystallization of these side chains. Studies on atactic poly(n-octadecyl methacrylate) (PODMA) have used PALS to monitor the temperature dependence of the free volume. nii.ac.jp These investigations reveal an abrupt and significant increase in the mean free volume hole size () at the melting temperature (Tₘ) of the side chains.[ₕ>7] nii.ac.jp This sharp transition indicates that the melting of the self-assembled, layered crystalline structure of the side chains creates a substantial amount of new local free volume. acs.orgnii.ac.jp This effect, observed as a sharp jump in the o-Ps lifetime, provides clear evidence of the phase transition at a molecular level.

ParameterTemperature RangeValueInterpretation
Mean Free Volume Hole Size (&lt;vₕ&gt;)Below Side-Chain Tₘ~0.15 nm³Free volume in the state with crystallized side chains. acs.orgnii.ac.jp
Side-Chain Melting Temperature (Tₘ)Transition Point~311 K (38 °C)Temperature of abrupt increase in free volume. acs.orgnii.ac.jp
Mean Free Volume Hole Size (&lt;vₕ&gt;)Above Side-Chain Tₘ~0.20 nm³Increased free volume due to melting of side-chain crystals. acs.orgnii.ac.jp
o-Ps Lifetime (τ₃)Below Side-Chain Tₘ~2.5 nsCorresponds to the smaller hole size in the ordered state.
o-Ps Lifetime (τ₃)Above Side-Chain Tₘ~2.8 nsCorresponds to the larger hole size in the disordered (melted) state.
Data adapted from PALS studies on poly(n-octadecyl methacrylate). acs.orgnii.ac.jp

Q & A

Q. What are the recommended methods for synthesizing heptadecyl methacrylate in a laboratory setting?

this compound is typically synthesized via esterification of methacrylic acid with heptadecanol, catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Key steps include:

  • Reagent purification : Ensure methacrylic acid and heptadecanol are anhydrous to avoid side reactions.
  • Reaction monitoring : Use thin-layer chromatography (TLC) or gas chromatography (GC) to track ester formation .
  • Purification : Distillation under reduced pressure or column chromatography to isolate the product.
  • Safety : Follow protocols for handling methacrylic acid (corrosive) and volatile solvents, referencing safety data sheets for analogous methacrylates .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via 1H^1H- and 13C^{13}C-NMR, comparing peaks to known methacrylate spectra.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Assess purity and detect residual monomers or byproducts.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validate ester carbonyl (C=O) stretching at ~1720 cm1^{-1}.
  • Elemental Analysis : Verify carbon/hydrogen ratios .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal stability data of this compound across different studies?

Contradictions in thermal degradation temperatures (e.g., TGA results) may arise from:

  • Experimental variables : Heating rate, sample mass, and atmosphere (e.g., nitrogen vs. air).
  • Sample history : Storage conditions (light, humidity) affecting monomer stability.
  • Methodological rigor : Standardize protocols across labs and replicate experiments with controlled parameters. Cross-reference studies reporting environmental influences on analogous compounds (e.g., fatty acid stability in seed oils ).

Q. What experimental design considerations are critical when studying the copolymerization kinetics of this compound with other monomers?

To ensure reproducibility and mechanistic clarity:

  • Initiator selection : Use azobisisobutyronitrile (AIBN) or benzoyl peroxide at concentrations calibrated via preliminary trials.
  • Temperature control : Maintain isothermal conditions (±1°C) to minimize kinetic variability.
  • Monomer feed ratio : Systematically vary this compound content (e.g., 10–90 mol%) to map reactivity ratios.
  • Real-time monitoring : Employ techniques like dilatometry or in-situ NMR to track conversion rates .

Q. How should researchers address contradictions in reported solubility parameters for this compound in polar vs. nonpolar solvents?

Discrepancies may stem from:

  • Measurement techniques : Compare Hansen solubility parameters (HSP) derived from turbidimetry vs. computational methods.
  • Sample purity : Trace surfactants or stabilizers in commercial batches can alter solubility.
  • Temperature dependence : Document solvent interactions at multiple temperatures (e.g., 25°C and 50°C) .

Methodological Best Practices

  • Data validation : Cross-check results using orthogonal techniques (e.g., DSC and TGA for thermal analysis) .
  • Literature harmonization : Conduct systematic reviews to identify knowledge gaps and reconcile conflicting data, as demonstrated in hydroxyurea research .
  • Ethical reporting : Disclose all experimental variables (e.g., catalyst lot numbers, solvent grades) to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.